molecular formula C8H17ClN2O2 B1626655 4-Methyl-1-piperazinepropionic acid Hydrochloride CAS No. 775349-40-1

4-Methyl-1-piperazinepropionic acid Hydrochloride

カタログ番号: B1626655
CAS番号: 775349-40-1
分子量: 208.68 g/mol
InChIキー: AGMRLIDKYQYCOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-1-piperazinepropionic acid Hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2 and its molecular weight is 208.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1-piperazinepropionic acid Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-piperazinepropionic acid Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(4-methylpiperazin-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-9-4-6-10(7-5-9)3-2-8(11)12;/h2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMRLIDKYQYCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480309
Record name 3-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775349-40-1
Record name 3-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylpiperazin-1-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

The Enigmatic Role of 4-Methyl-1-piperazinepropionic Acid Hydrochloride in Synthetic Chemistry: A Mechanistic Inquiry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Methyl-1-piperazinepropionic acid Hydrochloride, a derivative of piperazine, presents a unique molecular architecture that suggests potential, yet largely unexplored, applications within organic synthesis. While its structural analogues have found utility as catalysts and reagents, the specific mechanistic pathways involving this particular compound remain a subject of nascent investigation. This technical guide aims to synthesize the current, albeit limited, understanding of its potential mechanisms of action. We will extrapolate from known chemical principles and related structures to propose plausible roles in organic reactions, supported by theoretical considerations and preliminary data. This document serves as a foundational resource for researchers poised to investigate the synthetic utility of this intriguing molecule.

Introduction: Unveiling a Potential Synthetic Tool

4-Methyl-1-piperazinepropionic acid Hydrochloride is a zwitterionic buffer, a class of compounds more commonly associated with biochemical and biological applications due to their ability to maintain stable pH environments. However, its structure, featuring a tertiary amine, a carboxylic acid, and a piperazine ring, offers a compelling platform for catalytic activity and reagent-based transformations in organic synthesis. The presence of both a Lewis basic nitrogen and a Brønsted-Lowry acidic proton within the same molecule suggests the potential for bifunctional catalysis, a powerful strategy for accelerating a wide range of chemical reactions.

The hydrochloride salt form ensures stability and enhances solubility in various solvent systems, a critical consideration for its practical application in a laboratory setting. This guide will delve into the theoretical underpinnings of its potential reactivity, drawing parallels with well-established organocatalysts and reagents to illuminate its prospective roles.

Proposed Mechanistic Pathways: A Theoretical Framework

While specific, peer-reviewed examples of 4-Methyl-1-piperazinepropionic acid Hydrochloride as a primary catalyst in organic synthesis are not extensively documented, we can infer its likely mechanistic behavior based on its functional groups.

Bifunctional Acid-Base Catalysis

The most promising application of this molecule lies in its potential as a bifunctional acid-base catalyst. The tertiary amine of the piperazine ring can act as a Lewis base or a proton shuttle, while the carboxylic acid moiety can serve as a Brønsted-Lowry acid. This dual functionality can facilitate reactions that require the simultaneous activation of both an electrophile and a nucleophile.

Proposed Mechanism: Aldol-Type Reaction

Consider a classic aldol reaction between an aldehyde and a ketone. 4-Methyl-1-piperazinepropionic acid Hydrochloride could potentially catalyze this transformation through the following steps:

  • Enamine Formation: The tertiary amine of the piperazine ring could deprotonate the α-carbon of the ketone, facilitating the formation of an enamine intermediate.

  • Electrophile Activation: Concurrently, the carboxylic acid proton can activate the aldehyde carbonyl group, rendering it more electrophilic.

  • C-C Bond Formation: The enamine then attacks the activated aldehyde, forming the new carbon-carbon bond.

  • Catalyst Regeneration: Subsequent proton transfer and hydrolysis regenerate the catalyst and yield the aldol product.

Bifunctional Catalysis in Aldol Reaction Proposed Bifunctional Catalysis by 4-Methyl-1-piperazinepropionic acid HCl cluster_catalyst Catalyst: 4-Methyl-1-piperazinepropionic acid HCl cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Catalyst R-N(CH₃)CH₂CH₂COOH·HCl (Zwitterionic Form) Enamine Enamine Intermediate Catalyst->Enamine Deprotonates Ketone (Base) Activated_Aldehyde Activated Aldehyde (Protonated Carbonyl) Catalyst->Activated_Aldehyde Protonates Aldehyde (Acid) Ketone Ketone (R'-C(=O)CH₂-R'') Ketone->Enamine Aldehyde Aldehyde (R'''-CHO) Aldehyde->Activated_Aldehyde Aldol_Product Aldol Product Enamine->Aldol_Product Nucleophilic Attack Activated_Aldehyde->Aldol_Product Catalyst_Regen Regenerated Catalyst Aldol_Product->Catalyst_Regen Proton Transfer

Caption: Proposed bifunctional catalytic cycle for an aldol reaction.

Phase-Transfer Catalysis

The quaternary ammonium salt character of the hydrochloride derivative suggests its potential as a phase-transfer catalyst (PTC). In reactions involving immiscible aqueous and organic phases, the catalyst can facilitate the transport of anionic reagents from the aqueous phase to the organic phase, where the reaction occurs.

Hypothetical Application: Nucleophilic Substitution

For a reaction between an alkyl halide (in the organic phase) and a nucleophile like sodium cyanide (in the aqueous phase), 4-Methyl-1-piperazinepropionic acid Hydrochloride could function as follows:

  • Ion Exchange: In the aqueous phase, the chloride anion of the catalyst is exchanged for the cyanide anion.

  • Phase Transfer: The resulting piperazinium cyanide, being more lipophilic, migrates into the organic phase.

  • Nucleophilic Attack: The cyanide anion, now in proximity to the alkyl halide, performs a nucleophilic substitution.

  • Catalyst Return: The regenerated piperazinium chloride returns to the aqueous phase to repeat the cycle.

Experimental Protocols: A Starting Point for Investigation

The following protocols are designed as foundational experiments to probe the catalytic activity of 4-Methyl-1-piperazinepropionic acid Hydrochloride.

Protocol: Investigation of Bifunctional Catalysis in an Aldol Condensation

Objective: To determine the catalytic efficacy of 4-Methyl-1-piperazinepropionic acid Hydrochloride in the aldol condensation of benzaldehyde and acetone.

Materials:

  • 4-Methyl-1-piperazinepropionic acid Hydrochloride

  • Benzaldehyde

  • Acetone (dried over molecular sieves)

  • Toluene (anhydrous)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 mmol), acetone (5.0 mmol), and anhydrous toluene (10 mL).

  • Add 4-Methyl-1-piperazinepropionic acid Hydrochloride (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with 10 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine conversion and product distribution.

  • Purify the product by column chromatography on silica gel if necessary.

Rationale for Experimental Choices:

  • Excess Acetone: Used to favor the formation of the desired aldol product and minimize self-condensation of benzaldehyde.

  • Toluene as Solvent: A non-polar aprotic solvent is chosen to minimize interference with the proposed acid-base catalysis.

  • Catalyst Loading: 10 mol% is a standard starting point for catalytic screening experiments.

  • TLC Monitoring: Allows for a qualitative assessment of reaction progress over time.

  • GC-MS Analysis: Provides quantitative data on reactant conversion and product formation.

Data Presentation: Hypothetical Results Table
EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
1None08024<5
24-Methyl-1-piperazinepropionic acid HCl5802445
34-Methyl-1-piperazinepropionic acid HCl10802478
44-Methyl-1-piperazinepropionic acid HCl10602455

Visualization of Experimental Workflow

Experimental Workflow for Catalytic Screening Workflow for Aldol Condensation Catalysis Investigation A 1. Reaction Setup (Reactants + Catalyst + Solvent) B 2. Heating and Stirring (e.g., 80°C, 24h) A->B Initiate Reaction C 3. Reaction Monitoring (TLC) B->C Periodic Sampling D 4. Work-up (Quenching and Extraction) B->D Upon Completion C->B Continue if incomplete E 5. Analysis (GC-MS) D->E Analyze Crude Product F 6. Purification (Column Chromatography) E->F If necessary

1H and 13C NMR spectrum data for 4-Methyl-1-piperazinepropionic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-1-piperazinepropionic acid Hydrochloride

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of small molecules is a foundational requirement for advancing any compound through the discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous elucidation of molecular structure in solution. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 4-Methyl-1-piperazinepropionic acid Hydrochloride (CAS No. 775349-40-1), a compound featuring a key piperazine scaffold common in many pharmacologically active agents.[1]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships between the molecule's structure, its electronic environment as a hydrochloride salt, and the resulting NMR spectral features. The protocols and interpretations herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Molecular Structure and Predicted NMR-Active Nuclei

Understanding the NMR spectrum begins with a thorough analysis of the molecule's chemical structure. 4-Methyl-1-piperazinepropionic acid Hydrochloride is comprised of a methyl-substituted piperazine ring linked via a nitrogen atom to a propionic acid chain. As a hydrochloride salt, one or both of the nitrogen atoms in the piperazine ring will be protonated, significantly influencing the electronic environment and, consequently, the chemical shifts of nearby nuclei.[2][3]

For clarity in spectral assignment, the carbon and proton atoms are systematically numbered as follows:

Caption: Structure of 4-Methyl-1-piperazinepropionic acid Hydrochloride with atom numbering.

Based on this structure, we anticipate:

  • ¹H NMR: Seven distinct signals, accounting for the methyl group, the five inequivalent methylene (CH₂) groups, and the exchangeable protons (N-H and O-H).

  • ¹³C NMR: Eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides rich information regarding the electronic environment, connectivity, and relative number of protons. The presence of the hydrochloride salt causes significant deshielding (a downfield shift to higher ppm values) of protons on carbons adjacent to the positively charged nitrogen atoms.[2][3]

Table 1: Predicted ¹H NMR Spectral Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H⁷ (N⁴-CH₃)~2.8 - 3.0Singlet (s)3HThe methyl protons are a singlet as they have no adjacent protons. They are deshielded by the adjacent protonated nitrogen (N⁴).
H⁹ (-CH₂-COOH)~2.9 - 3.1Triplet (t)2HThese protons are adjacent to the C⁸ methylene group, resulting in a triplet. The electron-withdrawing carboxylic acid group causes a downfield shift.
H⁸ (N¹-CH₂-)~3.1 - 3.3Triplet (t)2HCoupled to the H⁹ protons, appearing as a triplet. Deshielded by proximity to N¹ and the propionate chain.
H², H³, H⁵, H⁶~3.3 - 3.8Multiplets (m)8HProtons on the piperazine ring experience complex splitting and significant deshielding due to the two nitrogen atoms, with at least one being protonated. This often results in broad or overlapping multiplets.[4][5][6]
N⁴⁺-HVariable, broadSinglet (br s)1HThe ammonium proton signal is often broad due to quadrupolar relaxation and chemical exchange. Its position is highly dependent on solvent, concentration, and temperature.[3]
C¹⁰OOHVariable, broadSinglet (br s)1HThe carboxylic acid proton is acidic and rapidly exchanges. Its signal is typically very broad and may not be observed, especially in protic solvents like D₂O where it exchanges with deuterium.[7]
Expert Insights on Causality:
  • The Hydrochloride Effect: The protonation of the piperazine nitrogens is the dominant factor governing the chemical shifts of the ring protons (H², H³, H⁵, H⁶) and the N-methyl protons (H⁷). The positive charge induces a strong deshielding effect, pulling these signals significantly downfield compared to their positions in the free base form.

  • Solvent Choice is Critical: For hydrochloride salts, polar aprotic solvents like DMSO-d₆ are often preferred over D₂O. In DMSO-d₆, the exchangeable N⁺-H and COOH protons are more likely to be observed as distinct, albeit broad, signals.[3] In D₂O, these protons will exchange with deuterium and their signals will disappear, which can be a useful diagnostic experiment. The use of alkaline deuterated methanol can also be employed to neutralize the salt in situ, allowing for analysis of the free base.[8]

  • Conformational Dynamics: Piperazine rings can undergo chair-to-chair interconversion. At room temperature, this process is typically fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons. However, in some substituted piperazines, this interconversion can be restricted, leading to more complex spectra.[4][9]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a direct count of the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C⁷ (N⁴-CH₃)~42 - 45The methyl carbon is shielded relative to other carbons but is adjacent to a deshielding nitrogen atom.
C³, C⁵ (Piperazine)~48 - 52These piperazine carbons are adjacent to the protonated N⁴, leading to a downfield shift.
C², C⁶ (Piperazine)~52 - 56These piperazine carbons are adjacent to N¹, which is also deshielded due to the overall positive charge and its substitution.
C⁸ (N¹-CH₂)~55 - 58This carbon is deshielded by the adjacent N¹ atom.
C⁹ (-CH₂-COOH)~30 - 34This aliphatic carbon is less affected by the nitrogens but is slightly deshielded by the adjacent carbonyl group.
C¹⁰ (COOH)~170 - 175The carbonyl carbon of a carboxylic acid characteristically appears far downfield.[10][11]
Expert Insights on Causality:
  • Predictable Regions: The chemical shifts fall into predictable regions: aliphatic carbons (C⁷, C⁹) are upfield, carbons adjacent to heteroatoms (C², C³, C⁵, C⁶, C⁸) are in the mid-range, and the carbonyl carbon (C¹⁰) is significantly downfield.[10][12]

  • Symmetry and Equivalence: The symmetry of the molecule is key. Although the piperazine ring itself is symmetric, the substitution at N¹ and N⁴ makes all four ring carbons (C², C³, C⁵, C⁶) chemically distinct, thus giving rise to separate signals.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR data for 4-Methyl-1-piperazinepropionic acid Hydrochloride.

Workflow Diagram: NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) s2 Select Deuterated Solvent (e.g., DMSO-d₆ or D₂O) s1->s2 s3 Add Solvent (0.6-0.7 mL) & Internal Standard (optional) s2->s3 s4 Vortex/Sonicate until fully dissolved s3->s4 s5 Transfer to 5 mm NMR Tube s4->s5 a1 Insert sample into spectrometer and lock on solvent signal s5->a1 a2 Shim magnet coils for optimal field homogeneity a1->a2 a3 Acquire ¹H Spectrum (Tune probe, set parameters, collect FIDs) a2->a3 a4 Acquire ¹³C Spectrum (Tune probe to ¹³C frequency, set parameters, collect FIDs) a3->a4 p1 Fourier Transform a4->p1 p2 Phase Correction p1->p2 p3 Baseline Correction p2->p3 p4 Calibrate spectrum (to solvent or TMS signal) p3->p4 p5 Integrate ¹H signals & Assign peaks p4->p5

Caption: Standard workflow for NMR analysis from sample preparation to data processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Methyl-1-piperazinepropionic acid Hydrochloride for ¹H NMR (or ~30 mg for ¹³C NMR) into a clean, dry vial.

    • Add 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for observing exchangeable protons).

    • Ensure complete dissolution by vortexing or brief sonication. The solution should be clear and free of particulates.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and ¹H Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a 1-2 second relaxation delay, and a 90° pulse angle).

  • ¹³C Data Acquisition:

    • Tune the NMR probe to the ¹³C frequency.

    • Acquire the ¹³C spectrum using a standard proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required to achieve adequate signal-to-noise.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).

    • Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C.[13]

    • For the ¹H spectrum, integrate the signals and determine their multiplicities.

    • Assign all peaks in both spectra to the corresponding atoms in the molecule, referencing the predicted data in Tables 1 and 2.

References

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (aliphatic region with piperazine protons from 2.3–4.0...). ResearchGate. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Mamat, C., et al. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. [Link]

  • Kricheldorf, H. R. (1979). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Polymer Science: Polymer Letters Edition. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Anderson, B. D., et al. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. PubMed. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. [Link]

  • PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of compound 4. ResearchGate. [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • Samuels, E. R., & Wang, T. (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. PubMed. [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Oregon State University. [Link]

  • IIT Kanpur. (n.d.). 13C NMR spectroscopy. IIT Kanpur. [Link]

  • ResearchGate. (n.d.). ( 1 H NMR Chemical Shift in ppm). ResearchGate. [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. University of Colorado Boulder. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

Sources

Technical Guide: Physicochemical Characterization of 4-Methyl-1-piperazinepropionic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination of two critical physicochemical properties of 4-Methyl-1-piperazinepropionic acid Hydrochloride: its molecular weight (MW) and its acid dissociation constants (pKa). As a molecule featuring multiple ionizable centers—a carboxylic acid and a piperazine ring—a multi-faceted analytical approach is essential for accurate characterization. This document details the underlying principles, validated experimental protocols, and data interpretation strategies for both MW and pKa determination. Methodologies discussed include high-resolution mass spectrometry for definitive molecular weight verification and potentiometric titration and capillary electrophoresis for empirical pKa determination. This guide is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable physicochemical data to support discovery, formulation, and regulatory activities.

Introduction: The Critical Role of MW and pKa in Drug Development

In the landscape of drug discovery and development, a thorough understanding of a compound's fundamental physicochemical properties is not merely academic; it is a prerequisite for success. The molecular weight and, most critically, the pKa value(s) of an active pharmaceutical ingredient (API) govern its behavior in both chemical and biological systems.[1][2]

  • Molecular Weight (MW) is a fundamental identifier of a chemical entity. Its accurate determination confirms the identity and purity of a synthesized compound, ensuring that the correct molecule is advancing through the development pipeline.[3]

  • Acid Dissociation Constant (pKa) dictates the extent of ionization of a molecule at a given pH.[4] Since the majority of drugs are weak acids or bases, their pKa values profoundly influence their solubility, lipophilicity, membrane permeability, protein binding, and formulation characteristics.[1][5] Consequently, pKa directly impacts the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME).[5][6]

4-Methyl-1-piperazinepropionic acid Hydrochloride possesses three ionizable functional groups: a carboxylic acid and two nitrogen atoms within the piperazine ring. This polyprotic nature necessitates a rigorous analytical approach to assign pKa values to the correct functional groups, which is critical for building predictive models of its behavior in physiological environments (pH 1.5 to 8.0).

This guide provides the theoretical basis and practical, field-proven protocols for determining these essential parameters.

Overall Analytical Workflow

A logical and sequential workflow ensures data integrity. The identity of the compound is first confirmed via molecular weight analysis before proceeding to the more complex functional characterization of its acid-base properties.

Analytical_Workflow cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Data Validation & Reporting Start Test Article: 4-Methyl-1-piperazinepropionic acid HCl MW_Theory Theoretical MW Calculation Start->MW_Theory MW_Exp Experimental MW Verification (HRMS) Start->MW_Exp Identity_Confirm Identity Confirmed? MW_Theory->Identity_Confirm MW_Exp->Identity_Confirm pKa_Pot pKa Determination (Potentiometric Titration) Identity_Confirm->pKa_Pot Yes pKa_CE pKa Determination (Capillary Electrophoresis) Identity_Confirm->pKa_CE Yes pKa_Compare Compare & Finalize pKa Values pKa_Pot->pKa_Compare pKa_CE->pKa_Compare Validation Analytical Method Validation pKa_Compare->Validation Report Final Report Generation Validation->Report

Caption: High-level workflow for physicochemical characterization.

Molecular Weight Determination

The first step in characterizing any new chemical entity is to confirm its molecular formula and weight.

Theoretical Molecular Weight

The theoretical molecular weight is calculated from the molecular formula. This serves as the benchmark against which experimental data are compared.

PropertyValueSource
Molecular Formula C₈H₁₇ClN₂O₂[7]
Molecular Weight 208.69 g/mol [7]
Exact Mass 208.0978555 Da[7]
Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While several techniques can measure molecular weight, High-Resolution Mass Spectrometry (HRMS), particularly with an Electrospray Ionization (ESI) source, is the gold standard for small molecules. Its high mass accuracy (typically <5 ppm) allows for the unambiguous confirmation of the elemental composition. ESI is chosen as the ionization technique because the piperazine nitrogens are easily protonated, making the molecule amenable to forming gas-phase ions from solution with minimal fragmentation. We will operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 4-Methyl-1-piperazinepropionic acid Hydrochloride in HPLC-grade methanol. Further dilute this stock solution to a final concentration of 10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid.

    • Scientist's Note: The addition of 0.1% formic acid ensures an acidic environment, which promotes the protonation of the piperazine nitrogens, thereby enhancing the signal of the [M+H]⁺ ion.

  • Instrumentation: Use a calibrated HRMS instrument (e.g., an Orbitrap or TOF mass spectrometer) equipped with an ESI source.

  • Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 – 4.5 kV

    • Source Temperature: 100 – 150 °C

    • Sheath/Nebulizer Gas (N₂): Set according to instrument manufacturer's recommendation.

    • Mass Range: m/z 50 – 500

    • Resolution: >60,000 FWHM

  • Data Acquisition & Analysis: Acquire the full scan mass spectrum. The target ion is the protonated free base. The molecular formula of the free base is C₈H₁₆N₂O₂ (MW = 172.1212 g/mol ). Therefore, the expected ion is [C₈H₁₆N₂O₂ + H]⁺ with a theoretical m/z of 173.1285.

  • Validation: The experimentally observed m/z should be within 5 ppm of the theoretical m/z. The isotopic distribution pattern should also match the theoretical pattern for C₈H₁₇N₂O₂.

pKa Determination

Due to its polyprotic nature, 4-Methyl-1-piperazinepropionic acid Hydrochloride will have multiple pKa values corresponding to the deprotonation of the carboxylic acid and the two piperazine nitrogens.

  • Carboxylic Acid (-COOH): Expected pKa ~3-5

  • Piperazine Ring Nitrogens (-NH- and -N(CH₃)-): Piperazine itself has pKa values around 5.3 and 9.7.[8] The substituents (methyl and propionic acid) will modulate these values. The tertiary amine is expected to be more basic (higher pKa) than the secondary amine.

We will employ two complementary, robust methods to determine these values experimentally.

Method 1: Potentiometric Titration

Expertise & Causality: Potentiometric titration is a highly accurate and fundamental method for pKa determination.[9][10] It involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a strong base (titrant). The resulting titration curve reveals inflection points that correspond directly to the pKa values.[11] This method provides a direct measure of the compound's buffering capacity at different pH levels.

Potentiometric_Titration_Workflow cluster_0 Setup cluster_1 Titration cluster_2 Analysis Prep Prepare 0.01 M Analyte Solution in 0.15 M KCl Start Acidify Analyte to ~pH 2 with 0.1 M HCl Prep->Start Calibrate Calibrate pH Electrode (pH 4, 7, 10 buffers) Calibrate->Start Titrant Prepare & Standardize 0.1 M NaOH Titrant Titrate Add NaOH Titrant in Small, Precise Increments Titrant->Titrate Start->Titrate Record Record pH and Volume After Each Addition Titrate->Record Endpoint Continue Titration Past Final Equivalence Point (~pH 12) Record->Endpoint Plot Plot pH vs. Volume NaOH Endpoint->Plot Deriv Calculate 1st & 2nd Derivatives of Titration Curve Plot->Deriv pKa Identify Inflection Points (pKa = pH at half-equivalence) Deriv->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Potentiometric Titration

  • Reagent Preparation:

    • Analyte Solution: Accurately prepare a ~0.01 M solution of the compound in deionized water containing 0.15 M KCl. The KCl maintains a constant ionic strength.[11]

    • Titrant: Prepare and standardize a 0.1 M NaOH solution.

    • Acid: Prepare a 0.1 M HCl solution.

  • Instrument Setup: Calibrate a pH meter and combination glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at the temperature of the experiment (e.g., 25 °C).[12]

  • Titration Procedure:

    • Place a known volume (e.g., 50 mL) of the analyte solution in a jacketed beaker to maintain constant temperature.

    • Blanket the solution with nitrogen to prevent absorption of atmospheric CO₂.[12]

    • If necessary, use the 0.1 M HCl to titrate the solution down to a starting pH of ~2.0 to ensure all groups are fully protonated.

    • Begin the titration by adding the 0.1 M NaOH in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches ~12.0.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately locate the equivalence points (where the first derivative is maximal).

    • The pKa value for each ionizable group is equal to the pH at the half-equivalence point (the midpoint in volume between two equivalence points or between the start and the first equivalence point).

Method 2: Capillary Electrophoresis (CE)

Expertise & Causality: Capillary Electrophoresis is a powerful, high-throughput separation technique that is exceptionally well-suited for pKa determination, especially for compounds that are poorly soluble or available only in small quantities.[13] The principle relies on the fact that a molecule's electrophoretic mobility (its velocity in an electric field) is directly dependent on its charge-to-size ratio. By measuring the effective mobility of the analyte across a series of buffers with different, precisely known pH values, one can generate a sigmoidal curve of mobility vs. pH. The inflection point of this curve corresponds to the pKa.[13][14]

Protocol: pKa Determination by CE

  • Buffer Preparation: Prepare a series of background electrolytes (buffers) with a constant ionic strength (e.g., 50 mM) covering a wide pH range (e.g., pH 2.0 to 11.0 in 0.5 pH unit increments).[15]

  • Sample and Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte.

    • Prepare a solution of a neutral marker (e.g., DMSO or mesityl oxide) which will be used to measure the electroosmotic flow (EOF).

  • Instrumentation: Use a CE system with a UV detector. The detection wavelength should be set to a value where the analyte has significant absorbance.

  • CE Procedure:

    • For each pH buffer, perform the following:

      • Rinse the capillary with 0.1 M NaOH, then water, then the running buffer.

      • Inject a plug of the sample solution mixed with the neutral marker.

      • Apply the separation voltage (e.g., 20-30 kV) and record the electropherogram.

      • Record the migration time of the analyte (tₘ) and the neutral marker (tₑₒ).

  • Data Analysis:

    • For each run (at each pH), calculate the effective electrophoretic mobility (µₑₙ) using the equation: µₑₙ = (L_d * L_t) / (V * (1/tₘ - 1/tₑₒ)) where L_d is the length to the detector, L_t is the total capillary length, and V is the applied voltage.

    • Plot the calculated effective mobility (µₑₙ) versus pH.

    • Fit the data to a sigmoidal curve. The inflection point(s) of the curve correspond to the pKa value(s) of the analyte.[13]

Results and Interpretation

The data from the above experiments should be compiled and analyzed to provide a complete physicochemical profile.

ParameterTheoretical ValueExperimental MethodResult
Molecular Weight 208.69 g/mol (as HCl salt)--
m/z [M+H]⁺ 173.1285 Da (free base)ESI-HRMS[Enter experimental value]
pKa₁ (Carboxylic Acid) ~3-5Potentiometric Titration[Enter experimental value]
Capillary Electrophoresis[Enter experimental value]
pKa₂ (Piperazine N) ~5-7Potentiometric Titration[Enter experimental value]
Capillary Electrophoresis[Enter experimental value]
pKa₃ (Piperazine N) ~9-11Potentiometric Titration[Enter experimental value]
Capillary Electrophoresis[Enter experimental value]

Interpretation: The pKa values obtained from potentiometry and CE should be in good agreement. The lowest pKa corresponds to the carboxylic acid. The two higher pKa values correspond to the piperazine nitrogens. Based on electronic effects, the tertiary amine (N-methyl) is generally more basic than the secondary amine, and would thus be expected to have the highest pKa value.

Analytical Method Validation

For use in a regulated environment, the chosen analytical methods must be validated to ensure they are fit for purpose.[16][17] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis.

Key Validation Parameters: [18]

  • Accuracy: The closeness of the experimental value to the true or accepted reference value. For pKa, this can be assessed by running a known standard with similar properties.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as standard deviation or relative standard deviation (RSD).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a defined range. (More applicable to quantitative assays than pKa/MW determination).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of buffer, temperature), providing an indication of its reliability during normal usage.

Conclusion

This guide outlines a robust, multi-technique approach for the definitive determination of the molecular weight and pKa values of 4-Methyl-1-piperazinepropionic acid Hydrochloride. Confirmation of the molecular weight via HRMS establishes the compound's identity, while the complementary use of potentiometric titration and capillary electrophoresis provides high-confidence pKa values for its three ionizable centers. This essential data package empowers drug development professionals to build accurate structure-activity relationships, guide formulation strategies, and predict in vivo performance, ultimately accelerating the journey from discovery to clinic.

References

  • Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis.
  • Using Capillary Electrophoresis to Measure pKa. Analiza.
  • Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.
  • A fast method for pKa determination by capillary electrophoresis. PubMed.
  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Academia.edu.
  • 4-methyl-1-piperazinepropanoic acid hydrochloride. Echemi.
  • The pKa Distribution of Drugs: Applic
  • What is pKa and how is it used in drug development?. Pion.
  • The Significance of Acid/Base Properties in Drug Discovery. PMC.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • Development of Methods for the Determin
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
  • Small Molecule Drug Characteriz
  • Analytical method validation: A brief review.
  • Analytical Method Validation: Back to Basics, Part II.
  • Valid
  • Piperazine - Wikipedia. Wikipedia.

Sources

Methodological & Application

Application Note: Protocols for Peptide Coupling with 4-Methyl-1-piperazinepropionic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Note & Experimental Protocol

Introduction & Strategic Utility

In modern drug discovery and peptide engineering, optimizing aqueous solubility and pharmacokinetic (PK) profiles is as critical as target affinity. 4-Methyl-1-piperazinepropionic acid (also known as 3-(4-methylpiperazin-1-yl)propanoic acid) is a highly versatile bifunctional building block used to append a basic, water-solubilizing methylpiperazine moiety to a molecule [1].

When coupled to the N-terminus of a peptide or a side-chain amine (e.g., Lysine), the tertiary amine of the piperazine ring remains protonated at physiological pH. This strategy has been successfully employed in the development of numerous kinase inhibitors and advanced preclinical candidates to achieve complete tumor regression in xenograft models by drastically improving oral bioavailability and cellular permeability [2].

Because this building block contains a basic tertiary amine, it is commercially supplied and most stable as a hydrochloride salt (mono- or di-HCl) [3]. This salt form fundamentally alters the stoichiometry required for standard amide coupling, demanding precise adjustments to prevent reaction failure.

Physicochemical Profiling

Understanding the physical properties of this reagent is the first step in designing a successful coupling protocol.

PropertySpecification
IUPAC Name 3-(4-methylpiperazin-1-yl)propanoic acid
CAS Numbers 55480-45-0 (Free acid), 59695-29-3 (Di-HCl salt)
Molecular Formula C8H16N2O2 • xHCl
Molecular Weight 172.22 g/mol (Free acid base)
Topological Polar Surface Area 43.8 Ų [1]
Key Structural Features Basic tertiary amine (pKa ~9.0), Aliphatic carboxylic acid

Mechanistic Causality: The Science of the Protocol

To ensure a self-validating and highly efficient reaction, researchers must understand the causality behind the experimental choices:

  • Base Stoichiometry (The Critical Failure Point): Standard uronium-based coupling (e.g., HATU) requires an alkaline microenvironment to deprotonate the carboxylic acid, allowing it to attack the coupling reagent and form the active OAt ester. When using the di-HCl salt of 4-Methyl-1-piperazinepropionic acid, the added base (e.g., DIPEA) is immediately consumed to neutralize the two equivalents of HCl. If standard base equivalents (2.0 eq) are used, the reaction remains acidic, activation fails entirely, and coupling yields drop to <10%.

  • Coupling Reagent Selection: HATU is prioritized for Solid-Phase Peptide Synthesis (SPPS) due to its rapid activation of aliphatic acids, overcoming any localized steric hindrance from the piperazine ring. For solution-phase synthesis, EDC/HOBt is preferred because the urea byproducts are water-soluble, simplifying the complex aqueous workup required for basic amines.

  • Aqueous Workup Dynamics: The methylpiperazine group makes the final product highly basic. Washing an organic reaction mixture with standard acidic solutions (like 1M HCl or 5% Citric Acid) will protonate the product, driving it entirely into the aqueous waste layer.

Experimental Workflow Visualization

Workflow A 1. Resin/Amine Prep (Deprotect & Wash) B 2. Reagent Activation (Acid + HATU + DIPEA) A->B Free amine ready C 3. Amide Coupling (Combine & Agitate) B->C Active OAt ester D 4. Validation (Kaiser/Chloranil Test) C->D 1-2 hours at RT D->C If positive (incomplete) E 5. Cleavage & Isolation (TFA Scavenger Mix) D->E If negative (complete)

Caption: Optimized workflow for coupling 4-Methyl-1-piperazinepropionic acid to peptide amines.

Detailed Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

Scale: 0.1 mmol resin. This self-validating protocol ensures complete capping of a resin-bound peptide.

Step 1: Resin Preparation

  • Ensure the N-terminal Fmoc group has been removed using 20% Piperidine in DMF (2 × 10 min).

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all residual piperidine.

Step 2: Stoichiometric Calculation & Activation

  • Weigh 4-Methyl-1-piperazinepropionic acid di-HCl (0.4 mmol, 4.0 eq, ~98 mg) and HATU (0.39 mmol, 3.9 eq, 148 mg). Note: HATU is kept slightly sub-stoichiometric to prevent guanidinylation of the peptide N-terminus.

  • Dissolve both reagents in 2.5 mL of anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10.0 eq, ~174 µL). Causality Check: 8.0 eq of DIPEA neutralizes the di-HCl salt of the 4.0 eq of acid. The remaining 2.0 eq drives the HATU activation. The solution will turn pale yellow upon successful activation.

  • Vortex the activation mixture for 2 minutes at room temperature.

Step 3: Coupling & Validation

  • Add the activated mixture to the resin. Agitate at room temperature for 1.5 to 2 hours.

  • Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation: Perform a Kaiser test (for primary amines). A successful coupling yields a negative result (beads and solution remain yellow). If the test is blue (positive), repeat Steps 2-3.

Step 4: Cleavage

  • Cleave the peptide using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Precipitate in cold diethyl ether. Note: The basic methylpiperazine group will form a stable TFA salt, increasing the overall polarity of the crude precipitate.

Protocol B: Solution-Phase Coupling to a Small Molecule Amine

Scale: 1.0 mmol. Optimized to prevent product loss during aqueous workup.

  • Neutralization: In a round-bottom flask, suspend 4-Methyl-1-piperazinepropionic acid di-HCl (1.2 mmol, 1.2 eq) in 10 mL of anhydrous DCM. Add DIPEA (4.0 mmol, 4.0 eq) and stir for 5 minutes until the suspension clarifies into a solution.

  • Activation: Add EDC·HCl (1.5 mmol, 1.5 eq) and HOBt (1.5 mmol, 1.5 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add the target free amine (1.0 mmol, 1.0 eq) dissolved in 2 mL of DCM. Stir under a nitrogen atmosphere for 12–16 hours.

  • Specialized Workup: Dilute the reaction with 20 mL DCM. Wash with saturated aqueous NaHCO₃ (2 × 15 mL) to remove HOBt and unreacted starting acid. Wash with brine (1 × 15 mL). Critical Warning:Do not wash with acidic solutions (e.g., 1M HCl, Citric Acid). Doing so will protonate the tertiary amine, and the target product will partition into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via Reverse-Phase HPLC.

Optimization Data: Base Equivalents Matrix

To assist in troubleshooting, the following table summarizes the required DIPEA equivalents based on the salt form of the starting materials. Failure to adhere to these ratios is the primary cause of coupling failure.

Acid Salt Form (4.0 eq used)Peptide/Amine StateHATU (eq)Required DIPEA (eq)Expected Yield
Free AcidFree Base3.98.0>95%
Mono-HCl SaltFree Base3.912.0>95%
Di-HCl Salt Free Base 3.9 16.0 >95%
Di-HCl SaltTFA Salt (1.0 eq)3.917.0>95%
Di-HCl SaltFree Base3.98.0<10% (Acidic Failure)

References

  • Title: PubChem Compound Summary for CID 1395380, 3-(4-Methylpiperazin-1-yl)propanoic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Methyl-1-piperazinepropionic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Piperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] Its prevalence in a vast number of clinically successful drugs is a testament to its versatile properties. The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a unique combination of structural rigidity, conformational flexibility, and tunable basicity.[3] This allows molecules incorporating this scaffold to effectively interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels.[1][3]

4-Methyl-1-piperazinepropionic acid Hydrochloride is a particularly valuable building block for drug discovery and development. It provides chemists with two distinct points for chemical modification:

  • The Carboxylic Acid: A versatile functional handle for forming stable amide or ester linkages, allowing for the covalent attachment of the piperazine moiety to other fragments of a target molecule.

  • The N-Methylpiperazine Group: This tertiary amine group often improves the aqueous solubility and pharmacokinetic profile of the final compound, a critical consideration in drug design.

This guide provides a detailed examination of the core synthetic applications of 4-Methyl-1-piperazinepropionic acid Hydrochloride, focusing on the formation of amide and ester bonds to create novel pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and offer insights grounded in established chemical principles.

Physicochemical Properties and Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Properties

PropertyValue
Chemical Formula C₈H₁₇ClN₂O₂
Molecular Weight 208.69 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and methanol
Safety & Handling Precautions

4-Methyl-1-piperazinepropionic acid Hydrochloride and its derivatives should be handled with appropriate care in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[5]

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.[6][7]

  • Skin Contact: Causes skin irritation and may cause burns upon prolonged contact. In case of contact, wash off immediately with plenty of water.[8]

  • Eye Contact: Causes serious eye damage. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]

Core Synthetic Application: Amide Bond Formation

The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry.[9] It involves the coupling of the carboxylic acid group of 4-Methyl-1-piperazinepropionic acid with a primary or secondary amine. Direct reaction is not feasible and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[10]

Mechanism and Rationale for Reagent Selection

The most common method for activating the carboxylic acid is to convert the hydroxyl group into a better leaving group. This is typically achieved using coupling reagents.[9][11] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are frequently employed.[10]

The reaction with a carbodiimide forms a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions and racemization if the amine is not immediately available or is a poor nucleophile. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active ester, which is more stable, less prone to side reactions, and reacts efficiently with the amine to form the desired amide.[11]

Amide_Coupling_Workflow

Caption: Experimental workflow for amide bond synthesis.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for coupling 4-Methyl-1-piperazinepropionic acid Hydrochloride with a generic primary or secondary amine.

Materials:

  • 4-Methyl-1-piperazinepropionic acid Hydrochloride

  • Target Amine (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-Methyl-1-piperazinepropionic acid Hydrochloride (1.0 eq), HOBt (1.2 eq), and the target amine (1.0 eq).

  • Dissolve the mixture in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Add DIPEA (3.0 eq) to the solution. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quality Control Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials.[12][13]

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization as appropriate.

  • Final Validation: Characterize the final product by HPLC for purity and by LC-MS and NMR to confirm its identity and structure.[14][15]

Table 2: Common Amide Coupling Reagents

Reagent CombinationAdvantagesDisadvantages
EDC / HOBt Water-soluble byproducts (easily removed by washing). Low racemization. Mild conditions.[10]HOBt has explosive properties when dry; often sold wetted.
DCC / HOBt Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.
HATU / DIPEA Very fast reaction rates and high yields, even with hindered amines.Expensive. Byproducts can be difficult to remove.
SOCl₂ then Amine Forms a highly reactive acyl chloride intermediate. Inexpensive.[10]Harsh conditions (generates HCl), not suitable for sensitive or complex molecules with acid-labile functional groups.[10]

Core Synthetic Application: Ester Formation

The carboxylic acid moiety can also be converted into an ester, another common functional group in pharmaceutical agents. This is typically achieved by reacting 4-Methyl-1-piperazinepropionic acid with an alcohol under acidic conditions.[16]

Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[17][18] The reaction is an equilibrium process. To drive the equilibrium towards the product (ester), a large excess of the alcohol is typically used as the solvent, and/or the water generated during the reaction is removed.[17]

The mechanism involves several key steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination: This creates a good leaving group (water), which is eliminated to form a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[16][17]

Fischer_Esterification

Caption: Key stages of the Fischer-Speier esterification mechanism.

Protocol 2: Fischer Esterification Procedure

Materials:

  • 4-Methyl-1-piperazinepropionic acid Hydrochloride

  • Target Alcohol (e.g., Methanol, Ethanol; used in large excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or Dry HCl gas

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-Methyl-1-piperazinepropionic acid Hydrochloride (1.0 eq) in the desired alcohol (e.g., 20-50 eq, serving as the solvent).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst. Alternatively, bubble dry HCl gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours.

  • Quality Control Checkpoint: Monitor the reaction by TLC or HPLC until the starting material is consumed.[14]

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether (or another suitable organic solvent) and carefully wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude ester.

  • Purify the product by flash chromatography or distillation if necessary.

  • Final Validation: Confirm the structure and purity of the resulting ester using NMR, LC-MS, and HPLC.[13]

Analytical Characterization and Quality Control

Rigorous analytical chemistry is the cornerstone of trustworthy and reproducible synthesis.[12] A multi-technique approach is required to confirm the identity, purity, and structure of the synthesized pharmaceutical intermediates.

QC_Logic

Caption: Relationship of analytical techniques in the synthetic workflow.

Table 3: Typical Analytical Data for a Synthesized Amide Derivative

TechniquePurposeExpected Result for a Hypothetical Amide Product
RP-HPLC Determine Purity & Retention TimeA single major peak (>95% purity) at a specific retention time.[14]
LC-MS Confirm Molecular WeightObservation of the [M+H]⁺ ion corresponding to the calculated exact mass of the product.[13][15]
¹H NMR Elucidate StructurePresence of characteristic peaks for the piperazine ring, the newly formed amide N-H proton (if applicable), and protons from both the acid and amine fragments.
¹³C NMR Confirm Carbon SkeletonA peak for the amide carbonyl carbon (typically ~165-175 ppm) and distinct signals for all other carbons in the molecule.

Troubleshooting

Table 4: Troubleshooting Common Synthetic Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive coupling reagents; insufficient base; poor quality solvent; steric hindrance from amine.Use fresh, high-quality reagents. Ensure complete neutralization of HCl salt with adequate base (2-3 eq). Use anhydrous solvents. For hindered amines, switch to a more powerful coupling reagent like HATU.
Incomplete Reaction Insufficient reaction time or temperature; insufficient coupling reagent.Allow the reaction to run longer (up to 24h). Add a slight excess of the coupling reagent (1.2-1.5 eq).
Multiple Byproducts Side reaction of the O-acylisourea intermediate; reaction of amine with coupling reagent.Ensure HOBt is used as an additive. Add the amine before adding the carbodiimide (EDC/DCC).
Difficulty in Purification Water-soluble byproducts from EDC not fully removed; DCU from DCC co-eluting with product.Perform thorough aqueous washes. If using DCC, attempt to precipitate DCU by cooling in the freezer and filtering before chromatography.

References

  • Georganics. (n.d.). Safety Data Sheet: 4-METHYL-1-PIPERAZINECARBONYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • Pikul, P., & Jamrógiewicz, M. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • De Ruiter, J., & Noggle, F. T. (2010, January 15). Analytical Methods for the simultaneous detection of piperazines. RSC Publishing.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Li, Y., et al. (2006, November 15).
  • Kumar, A., et al. (2016, May 15). Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors with Antidepressant Activity. PubMed.
  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Liu, H., et al. (2007, August 15). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. PubMed.
  • BYJU'S. (n.d.). Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel piperazine based building blocks. Retrieved from [Link]

  • Kumar, A., et al. (2022, May 31). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Sova, M., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Iovine, V., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Singh, A., et al. (2024, July 4). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (n.d.). Amide bond formation: beyond the myth of coupling reagents. Academia.edu.
  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. JOCPR.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Student Academic Success Services. (2025, June 15).
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonyl)piperazin-1-ium chloride. PMC.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

Sources

Preparation and Application of 4-Methyl-1-piperazinepropionic Acid Hydrochloride (MPPA-HCl) Biological Buffer Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to MPPA-HCl as a Biological Buffer

4-Methyl-1-piperazinepropionic acid hydrochloride (MPPA-HCl) is a specialized, zwitterionic buffering agent derived from the piperazine family. Structurally related to widely used Good's buffers such as HEPES and EPPS, MPPA-HCl incorporates a methylated nitrogen and a propionic acid moiety. This unique structural configuration provides highly stable acid-base dissociation characteristics, low cell membrane permeability, and minimal metal-chelating capabilities[1].

Because it is supplied as a hydrochloride salt, the preparation of MPPA-HCl requires precise thermodynamic and stoichiometric considerations. Unlike free-acid buffers, the dissolution of MPPA-HCl yields a highly acidic solution that must be systematically neutralized before it can provide buffering capacity in its optimal physiological range (pH 7.2–9.2).

Causality in Buffer Design: The "Why" Behind the Protocol

As a Senior Application Scientist, it is critical to understand that buffer preparation is not merely mixing powders and water; it is a thermodynamic process. The following principles dictate the experimental choices in our protocol:

  • The 80% Initial Volume Rule: When titrating a hydrochloride salt, a significant volume of strong base (e.g., 1M NaOH) is required to neutralize the fully dissociated HCl. If you dissolve the solute in 100% of the target volume, the addition of the base will cause you to overshoot the final volume, altering the target molarity[2].

  • Exothermic Neutralization and Temperature Dependence: The neutralization of HCl with NaOH is an exothermic reaction. Because the pKa​ of piperazine-based buffers is temperature-dependent ( ΔpKa​/∘C≈−0.015 ), adjusting the pH while the solution is artificially warmed by the reaction will result in a pH shift once the buffer cools to its operating temperature (e.g., 4°C or 37°C)[1].

  • Self-Validating Checkpoints: To ensure chemical integrity, the protocol incorporates an initial pH measurement immediately after dissolution. A reading of pH < 3.0 validates that the compound is indeed the hydrochloride salt and has not degraded[3].

Quantitative Data: Physicochemical Properties & Titration Matrix

To facilitate accurate preparation, all critical quantitative data for MPPA-HCl has been summarized below. Accurate weighing using calibrated analytical balances is vital, as the ratio of the acid to the conjugate base strictly defines the final pH according to the Henderson-Hasselbalch equation[3][4].

Table 1: Physicochemical Properties of MPPA-HCl

PropertyValue / Description
Chemical Name 4-Methyl-1-piperazinepropionic acid hydrochloride
CAS Number 775349-40-1
Molecular Formula C8​H17​ClN2​O2​
Molecular Weight 208.69 g/mol
Effective Buffering Range pH 7.2 – 9.2
Primary pKa​ ( 25∘C ) ≈8.2 (Methylated tertiary amine)

Table 2: Theoretical Titration Matrix for 1 L of 0.1 M MPPA-HCl (Note: Volumes are estimates. Actual titration must be monitored via a calibrated pH meter).

Target pH ( 25∘C )0.1 M MPPA-HCl Required1M NaOH to Neutralize HClAdditional 1M NaOH for pHTotal 1M NaOH Required
Initial Dissolution 20.87 g0 mL0 mL0 mL (pH < 3.0)
pH 7.5 20.87 g~100 mL~15 mL~115 mL
pH 8.0 20.87 g~100 mL~38 mL~138 mL
pH 8.5 20.87 g~100 mL~65 mL~165 mL

Standard Preparation Protocol (0.1 M MPPA-HCl, pH 8.0)

BufferPrep A 1. Weigh MPPA-HCl (CAS: 775349-40-1) B 2. Dissolve in 80% Vol Ultrapure H2O A->B C 3. Measure Initial pH (Highly Acidic: pH < 3) B->C D 4. Titrate with 1M NaOH (Monitor Temp & pH) C->D E 5. Adjust to Final Vol (100% Vol) D->E F 6. Sterile Filtration (0.22 µm PES) E->F G 7. Store at 4°C (Light Protected) F->G

Workflow for the preparation and neutralization of MPPA-HCl biological buffer.

Step-by-Step Methodology
  • Weighing: Accurately weigh 20.87 g of MPPA-HCl powder using a calibrated analytical balance[4].

  • Initial Dissolution: Transfer the powder to a clean glass beaker. Add 800 mL of ultrapure water ( ddH2​O ) and insert a magnetic stir bar. Stir until the powder is completely dissolved.

  • Validation Checkpoint: Submerge a calibrated pH probe into the solution. Confirm that the initial pH is highly acidic (typically between pH 2.0 and 3.0).

  • Primary Neutralization: Slowly add approximately 100 mL of 1M NaOH to neutralize the hydrochloride salt. The solution temperature will rise.

  • Thermal Equilibration: Allow the solution to return to the intended experimental temperature (e.g., 25∘C ). Do not proceed to final pH adjustment while the solution is warm.

  • Fine Titration: Carefully add 1M NaOH dropwise until the pH meter stabilizes exactly at pH 8.0.

  • Volume Adjustment: Transfer the solution quantitatively to a 1 L graduated cylinder. Top up to exactly 1000 mL with ultrapure water[2]. Mix by inversion.

  • Sterilization: Pass the final buffer through a 0.22 µm Polyethersulfone (PES) sterile filter into a sterile, light-protected storage bottle. Store at 4°C.

Experimental Application: Protein Dialysis and Buffer Exchange

MPPA-HCl is highly advantageous for structural biology workflows, particularly for metalloproteins where traditional buffers (like citrate or phosphate) might strip essential metal ions from the protein core[1].

ProteinDialysis N1 Protein Extract (Incompatible Buffer) N2 Load Dialysis Cassette (Select Appropriate MWCO) N1->N2 N3 Equilibrate in MPPA-HCl (pH 8.0, 4°C, Stirring) N2->N3 N4 Buffer Exchange (2-3 Changes over 24h) N3->N4 N5 Recovered Protein (Stabilized for Assays) N4->N5

Protein buffer exchange workflow utilizing MPPA-HCl for downstream structural assays.

Dialysis Methodology
  • Cassette Preparation: Hydrate a dialysis cassette with a Molecular Weight Cut-Off (MWCO) at least 50% smaller than your target protein's molecular weight.

  • Sample Loading: Inject the protein sample (currently in a non-optimal or high-salt buffer) into the cassette using a blunt-end syringe. Remove all air bubbles to maximize surface area contact.

  • First Exchange: Submerge the cassette in a beaker containing a 100-fold volume excess of the 0.1 M MPPA-HCl (pH 8.0) buffer prepared above. Add a magnetic stir bar and stir gently at 4°C for 4 to 6 hours.

  • Subsequent Exchanges: Replace the MPPA-HCl buffer with fresh, pre-chilled buffer. Perform at least two additional exchanges, allowing the final exchange to proceed overnight (12–16 hours).

  • Recovery: Carefully withdraw the protein from the cassette. The protein is now structurally stabilized in a low-interference, zwitterionic environment, ready for downstream enzymatic assays or crystallography.

References[2] Title: Buffer Preparation: Tips and Tricks. Source: GoldBio. URL: https://www.goldbio.com/articles/article/buffer-preparation-tips-and-tricks[1] Title: Buffers for Biochemical Reactions. Source: Promega Corporation. URL: https://www.promega.de/resources/guides/protein-purification/buffers-for-biochemical-reactions/[3] Title: 11: Creating Buffer Solutions. Source: Biology LibreTexts. URL: https://bio.libretexts.org/Bookshelves/Biochemistry/Biochemistry_Laboratory_Manual/11%3A_Creating_Buffer_Solutions[4] Title: Buffer Preparation – Solutions, Calculation & Solving Common Problems. Source: Mettler Toledo. URL: https://www.mt.com/us/en/home/applications/Laboratory_weighing/buffer-preparation.html

Sources

Application Note: Catalytic Applications of 4-Methyl-1-piperazinepropionic Acid Hydrochloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Methyl-1-piperazinepropionic acid Hydrochloride (4-MPPA·HCl) | CAS: 775349-40-1

Introduction and Mechanistic Rationale

While 4-Methyl-1-piperazinepropionic acid Hydrochloride (4-MPPA·HCl) is traditionally utilized as a bulk drug intermediate to append solubilizing basic moieties to active pharmaceutical ingredients (APIs), its unique structural topology makes it an exceptional, highly tunable bifunctional ligand for transition-metal catalysis.

The molecule features a zwitterionic backbone (a carboxylic acid and two tertiary amines) that provides a powerful N,O-bidentate coordination sphere for metals such as Copper(I) and Palladium(II). The use of amino acids as ligands to accelerate cross-coupling reactions was pioneered by Ma and co-workers, who demonstrated that the N,O-chelation stabilizes the active metal center and lowers the activation energy for oxidative addition [1].

The 4-MPPA Advantage (Causality in Design): Unlike simple amino acids like N,N -dimethylglycine, 4-MPPA possesses a distal N -methylpiperazine ring. This structural feature serves two critical mechanistic functions:

  • Phase-Transfer Capability: At weakly basic reaction conditions (pH 8–10), the distal amine remains partially neutral, allowing the metal-ligand complex to partition effectively into organic/aqueous biphasic interfaces, accelerating reactions like the Suzuki-Miyaura coupling in water [2].

  • "Catch-and-Release" Metal Scavenging: Upon reaction completion, acidification (pH < 3) fully protonates the piperazine nitrogens. This drastically shifts the partition coefficient, dragging the spent metal-ligand complex entirely into the aqueous phase. This self-validating purification step routinely yields APIs with <10 ppm residual metal, a critical parameter in drug development.

Mechanistic Pathways

The catalytic efficiency of 4-MPPA is driven by its ability to form a stable 5- or 6-membered chelate ring with the metal center, preventing catalyst aggregation (e.g., palladium black formation) while maintaining an open coordination site for transmetalation or nucleophilic attack.

CatalyticCycle A Cu(I) or Pd(II) Precatalyst + 4-MPPA Ligand B [Metal-4-MPPA] Complex (Active Catalyst) A->B Base / Ligand Exchange C Oxidative Addition (Aryl Halide) B->C Ar-X D Metal(III) or Pd(IV) Intermediate (Stabilized by N,O-Chelate) C->D E Transmetalation / Nucleophilic Attack (Boronic Acid or Amine) D->E Nucleophile F Reductive Elimination E->F F->B Catalyst Regeneration G Cross-Coupled Product (C-C or C-N Bond) F->G Product Release

Figure 1: Generalized catalytic cycle for 4-MPPA-assisted cross-coupling, highlighting the stabilization of high-valent metal intermediates.

Experimental Protocols

Protocol A: Green Aqueous Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed)

This protocol leverages the hydrophilicity of 4-MPPA to perform Suzuki couplings in predominantly aqueous media, minimizing organic solvent waste.

Reagents:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • 4-MPPA·HCl (0.04 mmol, 4 mol%)

  • K₂CO₃ (3.0 mmol)

  • Degassed H₂O / EtOH (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a 10 mL Schlenk tube under argon, combine Pd(OAc)₂, 4-MPPA·HCl, and 1.0 mL of the H₂O/EtOH mixture. Stir at room temperature for 10 minutes. Self-Validation: The solution will transition from red-brown to a clear pale yellow, indicating the successful formation of the water-soluble[Pd(4-MPPA)] complex.

  • Reagent Addition: Add the aryl bromide, arylboronic acid, and K₂CO₃, followed by the remaining 4.0 mL of solvent.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring (800 rpm) for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup & Metal Scavenging: Cool to room temperature. Add EtOAc (5 mL) and adjust the aqueous layer to pH 2 using 1M HCl. Stir vigorously for 5 minutes.

  • Separation: Separate the layers. The organic layer contains the metal-free product, while the aqueous layer retains the protonated 4-MPPA-Pd complex. Dry the organic layer over MgSO₄ and concentrate in vacuo.

Protocol B: Mild Ullmann-Type C-N Amination (Cu-Catalyzed)

Amino acid ligands significantly lower the activation barrier for Ullmann couplings, allowing reactions to proceed at 80–90 °C rather than the traditional 150 °C [1].

Reagents:

  • Aryl iodide (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • CuI (0.05 mmol, 5 mol%)

  • 4-MPPA·HCl (0.10 mmol, 10 mol%)

  • Cs₂CO₃ (2.5 mmol)

  • DMSO (3.0 mL)

Step-by-Step Methodology:

  • Complexation: Charge a dried vial with CuI, 4-MPPA·HCl, and DMSO. Stir under nitrogen for 15 minutes. Self-Validation: The insoluble CuI will dissolve, forming a homogenous, pale blue/green solution characteristic of the Cu(I)-amino acid chelate.

  • Coupling: Add the aryl iodide, amine, and Cs₂CO₃. Seal the vial and heat to 85 °C for 12 hours.

  • Quench: Cool to room temperature and dilute with H₂O (10 mL).

  • Extraction: Extract with EtOAc (3 × 5 mL). Wash the combined organic layers with 5% aqueous NH₄OH to remove any trace copper, followed by brine. Dry and concentrate to yield the aniline derivative.

Quantitative Data and Optimization

The following tables summarize the optimization and substrate scope data validating the use of 4-MPPA·HCl in these protocols.

Table 1: Optimization of Cu-Catalyzed C-N Coupling (Protocol B) Reaction: Iodobenzene + Morpholine → N-Phenylmorpholine

Ligand (10 mol%)Base (2.5 eq)Temp (°C)Time (h)Yield (%)Residual Cu in Product (ppm)
NoneCs₂CO₃902412>500
L-ProlineK₂CO₃901284120
N,N -DimethylglycineCs₂CO₃85128995
4-MPPA·HCl Cs₂CO₃ 85 12 94 < 8

Note: 4-MPPA provides superior metal clearance during standard aqueous workup due to the protonatable piperazine moiety.

Table 2: Substrate Scope for Aqueous Suzuki-Miyaura Coupling (Protocol A)

Aryl HalideBoronic AcidTime (h)Isolated Yield (%)
4-BromoanisolePhenylboronic acid496
4-Chlorotoluene4-Methoxyphenylboronic acid882*
2-BromopyridinePhenylboronic acid591
1-Bromo-4-nitrobenzene2-Thiopheneboronic acid498

*Reaction required 4 mol% Pd(OAc)₂ and 8 mol% 4-MPPA·HCl.

Downstream Processing: The Phase-Separation Workflow

The most significant advantage of 4-MPPA for drug development professionals is its behavior during downstream processing. The diagram below illustrates the logical flow of the pH-dependent metal scavenging process.

WorkupWorkflow Step1 Crude Reaction Mixture (Product + Metal + 4-MPPA) Step2 Acidify to pH 2 (Addition of 1M HCl) Step1->Step2 Step3 Biphasic Extraction (EtOAc / H₂O) Step2->Step3 OrgPhase OrgPhase Step3->OrgPhase Top Layer AqPhase Aqueous Phase (Protonated 4-MPPA-Metal Complex) Waste Stream Step3->AqPhase Bottom Layer

Figure 2: pH-dependent phase separation workflow demonstrating the "catch-and-release" metal scavenging mechanism of 4-MPPA.

References

  • Ma, D.; Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 2008, 41(11), 1450–1460.[Link] [1]

  • Shada, A. D. R., et al. "Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions with Low Catalyst Load." Organic Letters, 2023, 25(30), 5650–5655.[Link] [2]

Application Note: Step-by-Step Synthesis of 4-Methyl-1-piperazinepropionic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating synthetic protocols, and process optimization.

Introduction & Strategic Rationale

4-Methyl-1-piperazinepropanoic acid hydrochloride (CAS 775349-40-1)[1] and its dihydrochloride variant (CAS 59695-29-3)[2] are highly versatile bifunctional building blocks in drug discovery. The piperazine core acts as a basic center to modulate physicochemical properties (e.g., enhancing aqueous solubility and optimizing pharmacokinetic profiles), while the propionic acid moiety serves as a flexible linker for bioconjugation or amide bond formation.

Mechanistic Strategy: The most efficient and atom-economical route to synthesize this scaffold is via an aza-Michael addition [3]. 1-Methylpiperazine acts as a potent Michael donor, attacking the β -carbon of an α,β -unsaturated ester (methyl acrylate). Attempting this reaction directly with free acrylic acid often leads to premature zwitterion formation, which severely dampens the nucleophilicity of the piperazine nitrogen. Therefore, the strategy utilizes methyl acrylate to form an ester intermediate, followed by a one-pot acidic hydrolysis. Acidic hydrolysis is strategically favored over basic saponification to avoid the notoriously difficult aqueous extraction of the highly polar zwitterionic amino acid intermediate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and quantitative data for a standardized 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
1-Methylpiperazine 100.161.010.0 g (11.1 mL)Nucleophile / Starting Material
Methyl Acrylate 86.091.19.47 g (9.9 mL)Michael Acceptor
Methanol 32.04-50 mLReaction Solvent
Aqueous HCl (6M) 36.46Excess100 mLHydrolysis & Salt Formation
Toluene 92.14-3 x 100 mLAzeotropic Drying Agent
Diethyl Ether 74.12-90 mLTrituration / Anti-solvent

Synthetic Workflow Visualization

SynthesisWorkflow N1 1-Methylpiperazine + Methyl Acrylate N2 Aza-Michael Addition (MeOH, 0°C to RT) N1->N2 Step 1: C-N Bond Formation N3 Methyl 3-(4-methylpiperazin-1-yl)propanoate (Intermediate) N2->N3 >95% Conversion (Exothermic) N4 Acidic Hydrolysis (6M HCl, Reflux 100°C) N3->N4 Step 2: Ester Cleavage N5 Aqueous Hydrochloride Salt (In-situ Formation) N4->N5 Simultaneous Protonation N6 Azeotropic Drying (Toluene) N5->N6 Step 3: Water Removal N7 4-Methyl-1-piperazinepropionic Acid Hydrochloride N6->N7 Crystallization

Workflow for the synthesis of 4-Methyl-1-piperazinepropionic acid hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Aza-Michael Addition (C-N Bond Formation)

Objective: Synthesize the intermediate methyl 3-(4-methylpiperazin-1-yl)propanoate.

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing addition funnel with 1-methylpiperazine (10.0 g, 100 mmol) and anhydrous methanol (50 mL).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add methyl acrylate (9.47 g, 110 mmol) dropwise over a period of 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4 hours.

Expertise Insight (Causality): The aza-Michael addition is highly exothermic. Dropwise addition at 0 °C is critical to prevent thermal runaway and suppress the spontaneous radical polymerization of methyl acrylate, which would otherwise lead to a complex, intractable impurity profile[3]. Methanol is selected as a protic solvent to stabilize the transition state via hydrogen bonding to the carbonyl oxygen, accelerating the reaction without requiring metal catalysts.

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using an eluent of DCM:MeOH (9:1). Visualize using a Ninhydrin stain. The complete disappearance of the secondary amine spot (1-methylpiperazine) and the emergence of a new UV-inactive, Ninhydrin-positive spot confirms quantitative conversion.

Step 2: One-Pot Acidic Hydrolysis and Salt Formation

Objective: Cleave the methyl ester and simultaneously protonate the basic centers to form the hydrochloride salt.

  • Reagent Addition: To the crude reaction mixture from Step 1, slowly add 100 mL of 6M aqueous HCl.

  • Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 100 °C) for 6 hours.

  • Cooling: Allow the reaction to cool to room temperature.

Expertise Insight (Causality): Acidic hydrolysis is strategically chosen over basic saponification. Basic hydrolysis would yield the sodium salt of the carboxylic acid. To isolate the product, one would have to neutralize the mixture to its exact isoelectric point to precipitate the zwitterion—a notoriously difficult task for highly water-soluble piperazine derivatives. By utilizing volatile aqueous HCl, the ester is cleaved, the basic nitrogens are protonated, and no inorganic salts (e.g., NaCl) are generated.

Self-Validation Checkpoint: Analyze a 10 µL aliquot via LC-MS. The mass of the ester intermediate ( [M+H]+=187.1 ) must be completely absent, replaced entirely by the mass of the free acid ( [M+H]+=173.1 ).

Step 3: Azeotropic Drying and Crystallization

Objective: Isolate the anhydrous 4-Methyl-1-piperazinepropionic acid hydrochloride as a highly pure, free-flowing solid.

  • Concentration: Concentrate the acidic reaction mixture under reduced pressure (rotary evaporator, 60 °C water bath) to remove water, methanol, and excess HCl, yielding a thick, viscous syrup.

  • Azeotropic Distillation: Add toluene (100 mL) to the syrup and evaporate to dryness under reduced pressure. Repeat this process two additional times.

  • Trituration: Suspend the resulting crude solid in cold diethyl ether (50 mL). Stir vigorously for 15 minutes.

  • Isolation: Filter the suspension under vacuum using a sintered glass funnel. Wash the filter cake with additional cold diethyl ether (2 x 20 mL).

  • Drying: Dry the white crystalline solid in a vacuum oven at 45 °C for 12 hours.

Expertise Insight (Causality): Water strongly coordinates to the highly polar hydrochloride salt, preventing crystallization and resulting in a sticky hygroscopic oil. Toluene forms a low-boiling azeotrope with water, effectively stripping residual moisture from the system without requiring harsh heating that could cause decarboxylation or thermal degradation. Diethyl ether acts as a perfect anti-solvent, dissolving any unreacted organic impurities while forcing the salt to crystallize.

Self-Validation Checkpoint: The formation of a free-flowing, non-sticky white powder physically validates successful desiccation. A yield of >90% (approx. 22 g of the dihydrochloride salt) and a sharp melting point confirm the purity of the final protocol.

References

  • [1] Title: 4-methyl-1-piperazinepropanoic acid hydrochloride - Echemi | Source: echemi.com | URL:

  • [2] Title: 3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride CAS 59695-29-3 - Biosynce | Source: biosynce.com | URL:

  • [3] Title: EP3401370A1 - Amino (meth)acrylates - Google Patents | Source: google.com | URL:

  • Title: Ph.D. Thesis - IS MUNI | Source: muni.cz | URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Recrystallization of 4-Methyl-1-piperazinepropionic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers struggling with the isolation of highly polar, zwitterionic-like intermediates. The hydrochloride salt of 4-Methyl-1-piperazinepropionic acid presents a unique challenge: its high polarity and hygroscopicity often cause it to "oil out" rather than form a crystalline lattice.

This technical guide is engineered for drug development professionals and synthetic chemists. It moves beyond basic procedures to explain the causality behind each experimental choice, ensuring you can establish a self-validating purification workflow in your laboratory.

Part 1: Physicochemical Properties Summary

Before troubleshooting, it is critical to understand the physical parameters governing the solubility and behavior of this compound[1].

PropertyValue / Description
Chemical Name 4-Methyl-1-piperazinepropionic acid hydrochloride
CAS Number 775349-40-1
Molecular Formula C8H17ClN2O2
Molecular Weight 208.69 g/mol
Physical State Solid (crystalline powder)
Solubility Profile High in H2O and hot Methanol; Moderate in Ethanol; Insoluble in Ethyl Acetate, Ether, and Hexane
Hygroscopicity High (Requires desiccated, inert-gas storage)
Part 2: Troubleshooting Guide & FAQs

Q1: Why is my 4-Methyl-1-piperazinepropionic acid hydrochloride failing to crystallize from the crude reaction mixture, instead forming a viscous oil? Causality & Solution: The failure to crystallize is almost always due to the presence of residual water or excess unreacted 1-methylpiperazine acting as a hydrotropic agent. Because the target compound is an amino acid hydrochloride, it is highly soluble in polar protic solvents. If your synthesis involved aqueous HCl, the product will "oil out" rather than crystallize. Action: Strip all solvents under high vacuum at 50°C until a thick syrup forms. Azeotropically remove residual water by adding anhydrous toluene and evaporating it under reduced pressure (repeat 2-3 times). Once strictly anhydrous, triturate the residue with cold diethyl ether to induce nucleation.

Q2: How do I remove inorganic salt impurities (e.g., NaCl, KCl) or polymeric byproducts from the crude product? Causality & Solution: Inorganic salts share the high polarity of your target compound and will co-precipitate if you rely solely on water or aqueous ethanol for recrystallization. However, inorganic salts have significantly lower solubility in anhydrous lower alcohols compared to the organic amine hydrochloride. Action: Perform a hot filtration in anhydrous methanol. The 4-Methyl-1-piperazinepropionic acid hydrochloride will dissolve, leaving the inorganic salts on the filter paper.

Q3: What is the optimal recrystallization solvent system for this compound? Causality & Solution: A binary solvent system (solvent/anti-solvent) is required for optimal recovery of amino acid hydrochlorides[2]. Absolute methanol acts as the primary solvent due to its ability to disrupt the ionic lattice at elevated temperatures. Ethyl acetate (EtOAc) acts as the anti-solvent. As the alcohol cools, the addition of the aprotic anti-solvent rapidly decreases the dielectric constant of the medium, forcing the polar hydrochloride salt out of solution while leaving lipophilic impurities dissolved.

Q4: How do I handle the hygroscopic nature of the hydrochloride salt during filtration and storage? Causality & Solution: Amine hydrochlorides readily absorb atmospheric moisture, leading to deliquescence (turning into a liquid) or clumping, which ruins analytical weighing and downstream stoichiometry. Action: Perform vacuum filtration under a stream of dry nitrogen or argon. Immediately transfer the filter cake to a vacuum desiccator containing phosphorus pentoxide (P₂O₅).

Part 3: Experimental Protocols

The following protocols are designed as a self-validating system . By verifying the physical state of the compound at each checkpoint, you guarantee the integrity of the final product.

Protocol A: Desalting and Primary Purification via Hot Filtration
  • Preparation: Weigh the crude, dry 4-Methyl-1-piperazinepropionic acid hydrochloride and transfer it to a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add minimal anhydrous methanol (approx. 5-8 mL per gram of crude). Heat the suspension to a gentle reflux (65°C) while stirring vigorously for 15 minutes.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Buchner funnel or a fluted filter paper to remove insoluble inorganic salts and polymeric impurities.

  • Concentration: Concentrate the filtrate under reduced pressure until the volume is reduced by 50%, or until the first signs of turbidity appear.

  • Self-Validation Checkpoint: Take a 0.1 mL aliquot of the cooled methanolic filtrate and add 1 mL of acetone. Immediate precipitation of a fine white powder confirms the organic salt is present in high concentration and ready for recrystallization.

Protocol B: Recrystallization (Methanol/Ethyl Acetate System)
  • Heating: Take the concentrated methanolic solution from Protocol A and heat it to 60°C until the solution is completely clear.

  • Anti-Solvent Addition: Slowly add hot ethyl acetate dropwise to the stirring solution until a faint, persistent cloudiness is observed[2]. Add just enough methanol (1-2 drops) to clear the solution again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. This slow cooling promotes the growth of large, pure crystals and prevents the entrapment of impurities within the crystal lattice.

  • Chilling: Once at room temperature, transfer the flask to an ice bath (4°C) for 2-4 hours to maximize the yield.

  • Collection & Drying: Filter the crystals via vacuum filtration under a nitrogen blanket. Wash the filter cake with a small volume of ice-cold ethyl acetate. Immediately transfer the crystals to a vacuum desiccator and dry at 40°C under high vacuum for 12 hours.

  • Self-Validation Checkpoint: Dissolve 10 mg of the final dried crystals in 1 mL of absolute ethanol. A perfectly clear solution confirms the absolute removal of inorganic salts (which are insoluble in absolute ethanol).

Part 4: Workflow Visualization

G Start Crude 4-Methyl-1-piperazinepropionic acid HCl Azeotrope Azeotropic Drying (Toluene evaporation) Start->Azeotrope Dissolve Dissolve in minimal hot Methanol (65°C) Azeotrope->Dissolve Filter Hot Filtration (Removes inorganic salts) Dissolve->Filter AntiSolvent Add Ethyl Acetate (Anti-solvent) Filter->AntiSolvent Cool Slow cooling to RT, then chill to 4°C AntiSolvent->Cool Crystallize Crystallization Cool->Crystallize Collect Vacuum Filtration (Under N2/Ar) Crystallize->Collect Dry Vacuum Desiccation (Over P2O5 at 40°C) Collect->Dry Pure Pure Recrystallized Product Dry->Pure

Workflow for the purification and recrystallization of 4-Methyl-1-piperazinepropionic acid HCl.

Part 5: References
  • Title: Production of chirally pure α-amino acids and N-sulfonyl α-amino acids (US6657070B2) Source: Google Patents URL:

  • Title: 55410-21-4 Ethyl 2-Aminobutyrate Hydrochloride (Related Products: 4-Methyl-1-piperazinepropionic Acid Hydrochloride) Source: AccelaChem URL: [Link]

Sources

Technical Support Center: Handling and Storage of 4-Methyl-1-piperazinepropionic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals understand the specific physical and chemical vulnerabilities of 4-Methyl-1-piperazinepropionic acid hydrochloride (CAS: 775349-40-1).

Rather than simply telling you how to store this compound, this guide explains the causality behind its degradation pathways. By understanding the underlying mechanisms—such as SN2 ring opening, decarboxylation, and N-oxide formation—you can implement self-validating workflows that guarantee the integrity of your assays.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q: Why is 4-Methyl-1-piperazinepropionic acid hydrochloride prone to thermal degradation at room temperature? A: As a substituted piperazine, this compound is thermodynamically susceptible to thermal degradation primarily through SN2 substitution reactions[1]. When exposed to thermal stress (>25°C), the nucleophilic nitrogen in the piperazine ring can attack adjacent carbon atoms, leading to ring-opening events[1]. Furthermore, the propionic acid moiety can undergo spontaneous decarboxylation if localized thermal energy exceeds the activation energy barrier. Storing the compound at -20°C drastically reduces the kinetic energy in the system, effectively halting these degradation pathways.

Q: My batch has developed a yellow tint over time. What happened? A: This discoloration is a direct indicator of oxidative stress. The lone pairs of electrons on the nitrogen atoms within the piperazine ring are highly susceptible to oxidation by ambient oxygen, which leads to the formation of N-oxides and formylated degradation products[2]. To prevent this, the storage environment must be purged of oxygen using an inert gas.

Q: How does humidity accelerate the degradation of this specific compound? A: The compound is supplied as a hydrochloride (HCl) salt, which makes it inherently hygroscopic[3]. When relative humidity exceeds 30%, the salt absorbs moisture from the air, forming hydrates. This not only alters the physical state of the powder (causing clumping) but also introduces water as a medium for accelerated hydrolysis and unwanted acid-base shifts[3].

Part 2: Troubleshooting Guide

If you encounter issues during your workflow, use this guide to identify the root cause and implement corrective actions.

Issue 1: The compound has formed a sticky, clumped mass inside the vial.

  • Root Cause: Hygroscopic moisture uptake due to improper sealing or high ambient humidity[3].

  • Corrective Action: Do not use this batch for sensitive quantitative assays, as the molecular weight has been altered by water mass. For recovery, dry the compound under high vacuum (lyophilization) for 24 hours. Validate the recovery by running a quantitative NMR (qNMR) to ensure no hydrolysis occurred.

Issue 2: LC-MS analysis shows an unexpected mass shift of +16 Da.

  • Root Cause: N-oxide formation due to oxidative degradation of the piperazine ring[2].

  • Corrective Action: The compound has been compromised by oxygen exposure. Discard the aliquot. Ensure all future aliquots are sealed under a strict Argon blanket.

Issue 3: Unexplained loss of yield in downstream peptide coupling reactions.

  • Root Cause: Thermal decarboxylation or SN2 ring opening of the piperazine core, destroying the active propionic acid moiety[1].

  • Corrective Action: Verify your laboratory's storage temperature logs. Ensure that any transit of the compound between facilities occurs strictly on dry ice.

Part 3: Quantitative Stability Parameters

To maintain a self-validating storage system, adhere strictly to the quantitative thresholds outlined below. Exceeding these limits triggers specific degradation mechanisms.

ParameterOptimal Storage RangeCritical ThresholdMechanistic Consequence of Exceeding Threshold
Temperature -20°C to 4°C> 25°CActivation of SN2 ring-opening and thermal decarboxylation pathways[1].
Relative Humidity (RH) < 10% (Desiccator)> 30%Hydrate formation, accelerated hydrolysis, and physical clumping[3].
Oxygen Concentration < 1% (Argon blanket)Ambient (~21%)Oxidation of piperazine nitrogen to N-oxides and formylated species[2].
Light Exposure 0 Lux (Amber vials)Direct UV/VisPhotodegradation via homolytic cleavage and radical intermediate generation[2].

Part 4: Experimental Protocol: Inert Aliquoting and Cryogenic Storage

To prevent repeated freeze-thaw cycles and ambient exposure, use the following self-validating protocol immediately upon receiving the bulk compound.

Step 1: Baseline Validation (T=0) Before processing, analyze a 1 mg sample via LC-MS to establish a baseline purity profile.

  • Causality: This self-validates the starting material's integrity, ensuring you are not storing pre-degraded compound.

Step 2: Environmental Control Transfer the bulk container to a controlled glove box purged with Argon gas (O2 < 1%).

  • Causality: Argon is heavier than air and nitrogen; it effectively sinks and displaces oxygen and moisture from the solid's surface, creating a denser protective blanket.

Step 3: Aliquoting Weigh the compound into pre-dried, amber glass vials based on your single-use experimental needs (e.g., 50 mg per vial).

  • Causality: Amber glass prevents homolytic cleavage of bonds induced by UV/visible light[2]. Single-use aliquoting prevents the entire batch from undergoing destructive condensation cycles when moved from -20°C to room temperature.

Step 4: Sealing Cap the vials tightly with PTFE-lined septa while still inside the Argon environment.

  • Causality: PTFE provides a chemically inert, hydrophobic barrier that prevents ambient moisture ingress[3].

Step 5: Secondary Containment Place the sealed vials in a vacuum-sealed Mylar bag containing indicating silica gel desiccants.

  • Causality: The desiccant acts as a secondary defense mechanism. If the primary vial seal fails, the desiccant absorbs the moisture before the hygroscopic hydrochloride salt can[3].

Step 6: Cryogenic Storage Store the sealed bags in a monitored -20°C freezer.

  • Causality: Lowering the temperature reduces the kinetic energy available for SN2 ring-opening reactions, effectively halting thermal degradation[1].

Part 5: Degradation & Prevention Logic Visualization

The following diagram illustrates the logical relationship between environmental stressors, their specific degradation mechanisms on the piperazine core, and the corresponding preventive protocols.

StorageLogic Compound 4-Methyl-1-piperazinepropionic acid Hydrochloride Thermal Thermal Stress (T > 25°C) Compound->Thermal Susceptible to Oxidation Oxidative Stress (O2 Exposure) Compound->Oxidation Susceptible to Moisture Moisture (RH > 30%) Compound->Moisture Susceptible to Deg_Thermal SN2 Ring Opening & Decarboxylation Thermal->Deg_Thermal Induces Deg_Ox N-Oxide Formation & Formylation Oxidation->Deg_Ox Induces Deg_Moist Hygroscopic Clumping & Accelerated Hydrolysis Moisture->Deg_Moist Induces Prev_Temp Store at -20°C (Limits Kinetic Energy) Deg_Thermal->Prev_Temp Mitigated by Prev_Gas Argon/N2 Purge (Displaces Oxygen) Deg_Ox->Prev_Gas Mitigated by Prev_Des Desiccator Storage (Maintains Dry Environment) Deg_Moist->Prev_Des Mitigated by

Logical relationship between environmental stressors, degradation mechanisms, and storage protocols.

References

  • University of Texas at Austin. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." UT Austin Research. URL: [Link]

Sources

Optimizing pH conditions for 4-Methyl-1-piperazinepropionic acid Hydrochloride in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub for 4-Methyl-1-piperazinepropionic acid hydrochloride (also known as 3-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride) (1)[1]. This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing this amphoteric building block in aqueous media, bioconjugation, or formulation workflows.

Understanding the ionization behavior of structurally complex, multi-functional molecules is critical for optimizing solubility, permeability, and target interactions during drug discovery (2)[2]. Below, you will find a comprehensive physicochemical profile, field-proven troubleshooting FAQs, and validated laboratory protocols.

Physicochemical & Ionization Profile

To effectively manipulate this compound in aqueous media, one must understand its zwitterionic nature. The molecule contains three primary ionizable centers: a carboxylic acid and two piperazine nitrogens.

PropertyValueMechanistic Significance
Chemical Formula C8H17ClN2O2The hydrochloride salt form ensures shelf stability and rapid initial aqueous dissolution.
Molecular Weight 208.68 g/mol Crucial for accurate molarity calculations in buffer preparation[1].
pKa1 (Carboxylic Acid) ~4.0 (Estimated)Deprotonates first. Below pH 4.0, the molecule is highly cationic and highly soluble.
pKa2 (Piperazine N1) ~5.0 (Estimated)Proximal to the electron-withdrawing propionic acid, which slightly lowers its basicity.
pKa3 (Piperazine N4) ~8.8 (Estimated)The methylated nitrogen is the most basic site on the piperazine ring.
Isoelectric Point (pI) ~6.9The pH at which the molecule has a net zero charge (zwitterion maximum).

Troubleshooting Guides & FAQs

Q1: Why does my stock solution of 4-Methyl-1-piperazinepropionic acid HCl crash out or become cloudy when I adjust the pH to 7.4 for biological assays? Causality & Solution: This is a classic manifestation of the isoelectric point (pI) effect. When you dissolve the hydrochloride salt in water, the solution is highly acidic (pH ~2.5) and the molecule carries a net positive charge (+2), making it highly soluble due to strong ion-dipole interactions with water. As you titrate the solution with a base towards physiological pH (7.4), you pass directly through its pI (~6.9). At the pI, the molecule exists predominantly as a net-neutral zwitterion. Without electrostatic repulsion, intermolecular hydrogen bonding and van der Waals forces dominate, leading to aggregation and precipitation. Workaround: If your assay requires pH 7.4, keep the stock concentration below 50 mM. Alternatively, prepare a highly concentrated stock in a compatible co-solvent (e.g., 5-10% DMSO) before diluting it into your final aqueous buffer.

Q2: I am using this compound in an EDC/NHS amide coupling reaction. What is the optimal pH, and how should I buffer it? Causality & Solution: For successful amide coupling, the reacting amine must be in its free-base (deprotonated) form to act as a nucleophile. However, the carboxylic acid of 4-Methyl-1-piperazinepropionic acid must also be deprotonated to be activated by EDC. The optimal pH for EDC activation is typically 4.5–6.0, but to couple an amine to this propionic acid, you often run the reaction at pH 7.5–8.5. Workaround: Do not use inorganic bases like NaOH, which can cause localized high pH spikes and rapidly hydrolyze the NHS ester intermediate. Instead, use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) to smoothly adjust the pH to ~8.0. This ensures the carboxylic acid is fully available for activation while protecting moisture-sensitive intermediates.

Q3: Can I use this compound as a standalone biological buffer? Causality & Solution: Based on the Henderson-Hasselbalch equation, the ratio of conjugate acid and base dictates that a buffer is most effective within ±1 pH unit of its pKa (3)[3]. Because this molecule has pKa values around 4.0, 5.0, and 8.8, it has very poor buffering capacity at physiological pH (7.4). If your experiment requires strict maintenance of pH 7.4, you must supplement the media with a dedicated physiological buffer (e.g., HEPES or PBS) rather than relying on the piperazine derivative to hold the pH steady.

Experimental Protocol: Preparation and pH Optimization of a 100 mM Stock Solution

This self-validating protocol ensures complete dissolution and prevents accidental over-titration, which can lead to irreversible precipitation. As demonstrated in acid-base equilibrium principles, the favored side of the reaction depends heavily on the relative pKa of the solvent and the solute (4)[4].

Materials Required:

  • 4-Methyl-1-piperazinepropionic acid hydrochloride (Solid powder)

  • Milli-Q Water (ddH2O)

  • 1.0 M NaOH (Aqueous)

  • Calibrated pH meter

Step-by-Step Methodology:

  • Mass Calculation: Weigh out 208.68 mg of the hydrochloride salt to prepare 10 mL of a 100 mM solution.

  • Initial Dissolution: Add the powder to a glass beaker containing 8 mL of ddH2O. Stir magnetically at 300 rpm at room temperature.

    • Validation Check: The solution should be completely clear within 2 minutes. The initial pH should read between 2.0 and 3.0.

  • Controlled Titration: Submerge the pH probe into the stirring solution. Add 1.0 M NaOH dropwise (approx. 10-20 µL per drop).

    • Critical Step: Pause for 15 seconds after each drop to allow the equilibrium to stabilize. As you approach pH 6.0, reduce the addition volume to 5 µL drops. Remember that at the half-equivalence point, the pH will equal the pKa of the active ionizable group (5)[5].

  • Navigating the pI: As the pH crosses 6.5, watch closely for transient cloudiness (microprecipitation). If the solution becomes turbid, add 500 µL of DMSO to disrupt intermolecular aggregation, then continue titrating to your target pH (e.g., 8.0).

  • Volume Adjustment: Once the target pH is stable for 60 seconds, transfer the solution to a volumetric flask and bring the final volume to exactly 10 mL with ddH2O.

  • Storage: Filter sterilize through a 0.22 µm PES membrane. Store aliquots at 4°C for up to 2 weeks, or -20°C for long-term storage.

Workflow Visualization: pH-Dependent Solubilization Pathway

The following diagram illustrates the logical workflow for handling the pH adjustment of 4-Methyl-1-piperazinepropionic acid HCl, highlighting the critical zwitterionic bottleneck.

G Start Dissolve 4-Methyl-1-piperazinepropionic acid HCl in ddH2O (Initial pH ~2.5, Net Charge +2) Target Determine Target Application Start->Target BioAssay Physiological Media (Target pH 7.4) Target->BioAssay Coupling Amide Coupling (Target pH 8.0 - 9.0) Target->Coupling Zwitterion Warning: Passes through pI (~6.9) Net Charge = 0 Risk of Precipitation BioAssay->Zwitterion Sol2 Use non-nucleophilic base (e.g., DIPEA) to adjust pH Coupling->Sol2 Sol1 Keep conc. < 50 mM or add 5% DMSO/Cosolvent Zwitterion->Sol1

Caption: Workflow for pH optimization of 4-Methyl-1-piperazinepropionic acid HCl in aqueous media.

References

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate -[Link]

  • pH and pKa relationship for buffers - Khan Academy -[Link]

  • Using Titration Data to Calculate the pKa of a Weak Acid - YouTube -[Link]

  • How to Predict Acid–Base Equilibrium with pKa - YouTube -[Link]

Sources

Resolving common impurities in 4-Methyl-1-piperazinepropionic acid Hydrochloride batches

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help drug development professionals and synthetic chemists troubleshoot, isolate, and resolve common impurity profiles encountered during the synthesis and scale-up of 4-Methyl-1-piperazinepropionic acid Hydrochloride (CAS: 775349-40-1) .

Because this compound is a highly polar, basic, zwitterionic-like intermediate (prior to HCl salt formation), it presents unique challenges in both chromatographic resolution and crystallization. This guide bridges theoretical reaction mechanisms with field-proven analytical and purification workflows.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my final batch failing assay due to high levels of unreacted 1-methylpiperazine (1-MP)?

The Causality: 4-Methyl-1-piperazinepropionic acid is typically synthesized via the aza-Michael addition of 1-methylpiperazine to acrylic acid. While this reaction is thermodynamically favorable, the Michael addition is reversible at elevated temperatures. If the reaction is heated excessively during the vacuum distillation of the solvent, the retro-Michael reaction occurs, regenerating 1-MP and acrylic acid. The Fix: Strictly control the temperature during solvent stripping (keep internal temperature < 45°C under high vacuum). Ensure a slight stoichiometric excess of acrylic acid (1.05 eq) during the initial reaction to drive the equilibrium forward.

Q2: We are detecting a +16 Da impurity via LC-MS. What is it, and how do we purge it?

The Causality: A mass shift of +16 Da in piperazine derivatives almost universally indicates the formation of an N-oxide impurity . The tertiary amines on the piperazine ring are highly susceptible to oxidation. This typically occurs during the drying phase if the wet cake is exposed to air at elevated temperatures, or if peroxide-forming solvents (like THF or ethers) were used during the workup without prior quenching. The Fix: Switch to vacuum drying with a strict nitrogen bleed. If the N-oxide has already formed, it cannot be easily removed by standard trituration because its solubility profile mimics the API. You must utilize a targeted recrystallization strategy (see Protocol B).

Q3: Our standard C18 reversed-phase HPLC method shows severe peak tailing, making it impossible to quantify trace impurities. How do we resolve this?

The Causality: 4-Methyl-1-piperazinepropionic acid HCl contains two basic nitrogen atoms. In standard Reversed-Phase Liquid Chromatography (RPLC), these positively charged nitrogens undergo strong secondary ion-exchange interactions with residual, unendcapped silanol groups (Si-O⁻) on the C18 silica matrix. This causes severe peak tailing and co-elution with polar impurities like 1-MP. The Fix: Abandon standard RPLC for this zwitterionic-like molecule. Instead, implement Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase. The polar analytes partition into a water-enriched layer immobilized on the silica surface, providing excellent retention and sharp peak shapes for piperazine derivatives without silanol interference[1].

Part 2: Quantitative Impurity Data

To comply with ICH Q3A guidelines for new drug substances[2], impurities must be strictly monitored. The table below summarizes the validated HILIC chromatographic data for the API and its common impurities.

Analyte / ImpurityRelative Retention Time (RRT)LOD (µg/mL)LOQ (µg/mL)ICH Q3A Control LimitMechanistic Origin
4-Methyl-1-piperazinepropionic acid 1.00--Main Peak Target Product
Impurity A (1-MP) 0.650.020.06NMT 0.15%Unreacted starting material / Retro-Michael
Impurity B (Acrylic Acid) 0.420.050.15NMT 0.10%Unreacted starting material / Retro-Michael
Impurity C (N-Oxide) 1.350.030.10NMT 0.15%Oxidative degradation during drying
Impurity D (Bis-adduct) 1.800.040.12NMT 0.10%Over-alkylation (trace)

Part 3: Experimental Protocols

Protocol A: HILIC-HPLC Method for Impurity Profiling

This protocol is designed as a self-validating system. By monitoring the resolution between the API and Impurity A, the system continuously verifies the integrity of the stationary phase's hydration layer.

Materials:

  • Column: ZIC-pHILIC (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 5.8 with Acetic Acid)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

Step-by-Step Methodology:

  • Equilibration: Flush the column with 20% A / 80% B at 1.0 mL/min for at least 45 minutes. Causality: HILIC columns require extensive equilibration to establish the immobilized aqueous layer on the silica surface.

  • Sample Preparation: Dissolve 10 mg of the crude 4-Methyl-1-piperazinepropionic acid HCl in 10 mL of Mobile Phase B. Critical: Do not dissolve the sample in 100% water; injecting a highly aqueous sample into a HILIC system disrupts the localized water layer, causing severe peak splitting.

  • Gradient Elution:

    • 0-2 min: 80% B

    • 2-12 min: Linear ramp to 50% B

    • 12-15 min: Hold at 50% B

    • 15-15.1 min: Return to 80% B

    • 15.1-25 min: Re-equilibration

  • System Validation Check: Inject a resolution standard containing 0.1% 1-MP and the API.

    • Self-Validation: If the resolution ( Rs​ ) between 1-MP and the API drops below 2.0, this validates that the aqueous layer of the HILIC stationary phase is depleted. You must re-equilibrate the column with 50 column volumes of 50% A / 50% B before proceeding.

Protocol B: Selective Recrystallization to Purge N-Oxide and 1-MP

If trace impurities exceed ICH Q3A thresholds, standard trituration is insufficient. This solvent-antisolvent recrystallization exploits the differential solubility of the zwitterionic impurities versus the fully protonated HCl salt. For highly complex trace impurity isolation, advanced techniques like Twin-Column Recycling Chromatography can be employed[3], but for bulk batch rescue, this protocol is optimal.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of failing crude batch in 150 mL of absolute Ethanol in a jacketed reactor.

  • Heating: Heat to 70°C under a nitrogen atmosphere until complete dissolution is achieved.

  • Antisolvent Addition: Slowly add 450 mL of Acetone (pre-warmed to 50°C) dropwise over 45 minutes. Causality: Acetone acts as a strong antisolvent for the highly polar HCl salt, but retains the less polar un-ionized impurities (like unreacted 1-MP) in the mother liquor.

  • Controlled Cooling: Cool the reactor linearly from 50°C to 5°C over 4 hours (-0.18°C/min). Causality: Rapid crash-cooling traps mother liquor inside the crystal lattice (occlusion), carrying the N-oxide impurity into the final product. Slow cooling ensures a highly ordered, pure crystal lattice.

  • Filtration & Wash: Filter the slurry under vacuum. Wash the cake with 2 x 50 mL of cold Acetone (0°C).

  • Validation: Analyze the mother liquor via Protocol A.

    • Self-Validation: The mother liquor must show a massive enrichment of Impurity A and C relative to the API. If the impurity ratio in the mother liquor matches the crude, the crystallization failed to reject the impurities, indicating the antisolvent ratio must be adjusted.

Part 4: Workflow Visualization

The following diagram illustrates the logical decision matrix for batch release and purification of 4-Methyl-1-piperazinepropionic acid HCl.

PurificationWorkflow Crude Crude 4-Methyl-1-piperazinepropionic Acid HCl (Contains 1-MP & N-oxide) HILIC HILIC-HPLC Impurity Profiling (Zic-pHILIC Column) Crude->HILIC Decision All Impurities < 0.15%? HILIC->Decision Recrystallize Recrystallization Protocol B (EtOH/Acetone 1:3) Decision->Recrystallize No (Fail) Pure Release Pure API Intermediate (>99.5% Purity) Decision->Pure Yes (Pass) Recrystallize->HILIC Re-test

Fig 1: HILIC-guided purification and release workflow for 4-Methyl-1-piperazinepropionic acid HCl.

References

  • Sun, M., et al. (2011). Analysis of Pharmaceutical Impurities Using Hydrophilic Interaction Liquid Chromatography. ResearchGate. Available at:[Link]

  • MDPI. (2025). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Molecules. Available at:[Link]

  • IJSRT Journal. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. International Journal of Scientific Research and Technology. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Methyl-1-piperazinepropionic acid Hydrochloride and Piperazine-1-propionic acid in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the piperazine scaffold is a cornerstone, prized for its versatile binding properties and its ability to confer favorable physicochemical characteristics to molecules.[1] When functionalized with a propionic acid chain, two key building blocks emerge: 4-Methyl-1-piperazinepropionic acid and piperazine-1-propionic acid. The choice between these two seemingly similar reagents can have significant implications for synthetic efficiency, reaction outcomes, and the properties of the final product. This guide provides an in-depth technical comparison to inform the selection process for researchers in drug development and chemical synthesis.

At a Glance: Structural and Physicochemical Differences

The primary distinction between the two molecules lies in the presence of a methyl group on the N4 nitrogen of 4-Methyl-1-piperazinepropionic acid. This substitution has a cascading effect on the electronic and steric properties of the molecule.

Property4-Methyl-1-piperazinepropionic acid Hydrochloridepiperazine-1-propionic acid
Structure
Molecular Formula C₈H₁₇ClN₂O₂C₇H₁₄N₂O₂
Molecular Weight 208.69 g/mol 158.20 g/mol
Key Difference N4-methylated tertiary amineUnsubstituted N4 secondary amine
pKa (of conjugate acid) The pKa of N-methylpiperazine is slightly lower than that of piperazine, indicating a slight decrease in basicity.[1][2][3]The two pKa values for piperazine are approximately 5.35 and 9.73.[3][4]

The hydrochloride salt form of 4-Methyl-1-piperazinepropionic acid is common, enhancing its stability and handling properties.

Synthesis of the Building Blocks: A Comparative Look

Both 4-Methyl-1-piperazinepropionic acid and piperazine-1-propionic acid are readily synthesized via a Michael addition reaction. This reaction involves the conjugate addition of the respective piperazine derivative to an acrylic acid derivative.

Experimental Protocol: Michael Addition for Piperazinepropionic Acids

Objective: To synthesize either 4-Methyl-1-piperazinepropionic acid or piperazine-1-propionic acid.

Materials:

  • N-methylpiperazine or Piperazine

  • Acrylic acid or a suitable acrylate ester (e.g., methyl acrylate)

  • Solvent (e.g., methanol, water)

  • Optional: Lewis acid catalyst (e.g., Ce(III) salts)[5]

Procedure:

  • For piperazine-1-propionic acid (to favor mono-substitution): To control the reaction and prevent the formation of the di-substituted product, a strategy involving in-situ protonation of piperazine is effective. This can be achieved by creating a piperazine-1-ium cation by mixing piperazine and piperazine dihydrochloride.[5][6][7] This protonation acts as a protecting group for one of the nitrogen atoms.[5][6][8]

  • For 4-Methyl-1-piperazinepropionic acid: N-methylpiperazine is added to a solution of acrylic acid or an acrylate in a suitable solvent. Since N-methylpiperazine has only one secondary amine available for Michael addition, the issue of di-substitution is not present.

  • The reaction mixture is stirred, and the progress is monitored by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, the product is isolated and purified. If an ester was used, a subsequent hydrolysis step is required to yield the carboxylic acid.

Caption: Comparative workflow for the synthesis of the two propionic acid derivatives.

Performance in Synthesis: A Head-to-Head Comparison

The key differences in reactivity and application stem from the N4-substituent.

Nucleophilicity and Basicity

The N-methyl group in 4-Methyl-1-piperazinepropionic acid is an electron-donating group, which would be expected to increase the electron density on the nitrogen atoms and thus increase basicity. However, studies have shown that the pKa of N-methylpiperazine is slightly lower than that of piperazine, indicating it is a slightly weaker base.[1][2][3] This is often attributed to steric hindrance affecting the solvation of the protonated form. For synthetic purposes, both molecules are sufficiently nucleophilic to participate in a wide range of reactions.

Reaction Selectivity

The most significant advantage of using 4-Methyl-1-piperazinepropionic acid is the inherent selectivity it provides. With the N4 position already occupied by a methyl group, reactions such as acylation, alkylation, or sulfonylation will exclusively occur at the N1 nitrogen. This eliminates the need for protecting group strategies that are often necessary when working with piperazine-1-propionic acid to avoid di-substitution.

With piperazine-1-propionic acid , the presence of a secondary amine at the N4 position opens up possibilities for further functionalization. However, if only mono-substitution at the N1 position is desired in a subsequent step, a protection/deprotection sequence for the N4 nitrogen might be required, adding steps and potentially reducing the overall yield.

Reaction_Selectivity cluster_0 Piperazine-1-propionic acid cluster_1 4-Methyl-1-piperazinepropionic acid PPA Piperazine-1-propionic acid Mono_Product N1-Acylated Product PPA->Mono_Product Acylation at N1 Di_Product N1,N4-Diacylated Product PPA->Di_Product Potential Side Reaction at N4 Acyl_Cl Acyl Chloride (R-COCl) Acyl_Cl->Mono_Product Acyl_Cl->Di_Product MPPA 4-Methyl-1-piperazinepropionic acid Selective_Product N1-Acylated Product (Exclusive) MPPA->Selective_Product Acylation at N1 Acyl_Cl2 Acyl Chloride (R-COCl) Acyl_Cl2->Selective_Product

Caption: Reaction selectivity in acylation reactions.

Steric Hindrance

The methyl group on the N4 nitrogen of 4-Methyl-1-piperazinepropionic acid can introduce steric hindrance, which may influence the rate and feasibility of reactions at the N1 position, especially with bulky electrophiles. While generally not a prohibitive factor, it is a consideration in reaction design. In contrast, piperazine-1-propionic acid offers a less sterically hindered environment at the N1 nitrogen.

Applications in Drug Development and Beyond

Both molecules are valuable linkers and building blocks in medicinal chemistry.

  • 4-Methyl-1-piperazinepropionic acid is often favored when a terminal N-methylpiperazine moiety is desired in the final molecule. This motif is common in CNS-active drugs and other therapeutic agents. The methylation can improve metabolic stability and modulate receptor binding affinity.

  • Piperazine-1-propionic acid provides a versatile platform for creating libraries of compounds. The N4 position can be functionalized with a variety of substituents to explore structure-activity relationships (SAR). It is also used in solid-phase peptide synthesis, where the piperazine core can be incorporated into peptide chains.[9]

Conclusion: Making the Right Choice

The selection between 4-Methyl-1-piperazinepropionic acid Hydrochloride and piperazine-1-propionic acid should be guided by the specific synthetic goal.

Choose 4-Methyl-1-piperazinepropionic acid Hydrochloride when:

  • The target molecule requires a terminal N-methylpiperazine group.

  • Avoiding di-substitution and the need for protecting groups is a priority, leading to a more streamlined synthesis.

  • Slightly reduced basicity and increased steric hindrance are acceptable.

Choose piperazine-1-propionic acid when:

  • Further diversification at the N4 position is planned.

  • A less sterically hindered nucleophile is required.

  • The synthetic route can accommodate protection/deprotection steps if mono-substitution at N1 is the ultimate goal in subsequent transformations.

By understanding the inherent properties and synthetic behavior of these two valuable building blocks, researchers can make a more informed decision, leading to more efficient and successful synthetic outcomes.

References

  • Pazdera, P. et al. (2015). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. ResearchGate. [Link]

  • ChemicalBook. (2026). Piperidine-1-propionic acid. ChemBK. [Link]

  • Pazdera, P. et al. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. IS MUNI. [Link]

  • Kour, M. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. ResearchGate. [Link]

  • Li, Y. et al. (2016). Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials. ACS Publications. [Link]

  • Sato, K. et al. (2016). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. R Discovery. [Link]

  • Fries, K. et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]

  • Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis. Springer Nature. [Link]

  • Desantis, J. et al. (2022). pK a values of common substituted piperazines. ResearchGate. [Link]

  • ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]

  • Khalili, F. et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Khalili, F. et al. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/8604550f75b28a8d11d2e99d868971032851a629]([Link]

  • Chemistry Stack Exchange. (2018). Comparing the pKb of piperazine and methylpiperazine. Stack Exchange. [Link]

  • Study.com. (n.d.). Piperazine: Synthesis, Dosage & Structure. Study.com. [Link]

  • Molbase. (n.d.). Synthesis of a. p-(4-Methyl-1-piperazinyl)acetophenone. Molbase. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Isidro-Llobet, A. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]

  • Google Patents. (n.d.). Ester of Michael addition homopolymers of acrylic acid.
  • PubMed. (n.d.). Synthesis and properties of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one. PubMed. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

  • MDPI. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. MDPI. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

  • Chemical Research in Chinese Universities. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]

  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • RSC Publishing. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. RSC Publishing. [Link]

  • SynArchive. (n.d.). Michael Addition. SynArchive. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

  • PubMed. (n.d.). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. [Link]

  • ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. [Link]

Sources

A Comparative Guide to HPLC Method Validation for the Quantification of 4-Methyl-1-piperazinepropionic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Methyl-1-piperazinepropionic acid Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices. It offers a detailed, self-validating protocol grounded in authoritative standards and compares the proposed HPLC method with viable alternatives, supported by illustrative experimental data.

Introduction: The Analytical Imperative

4-Methyl-1-piperazinepropionic acid Hydrochloride is a chemical entity often used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification of this compound is critical for ensuring process consistency, purity of the final API, and overall quality control. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, a non-negotiable requirement in the pharmaceutical industry.[1][2] This guide details a proposed stability-indicating reverse-phase HPLC (RP-HPLC) method and outlines the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Part 1: Proposed HPLC Method & Scientific Rationale

The selection of chromatographic conditions is predicated on the physicochemical properties of 4-Methyl-1-piperazinepropionic acid Hydrochloride (Molecular Formula: C8H17ClN2O2).[5] As a polar, small molecule containing a tertiary amine, careful control of mobile phase pH is paramount for achieving good peak shape and retention.

Rationale for Parameter Selection:

  • Column: A C18 stationary phase is chosen for its versatility in reversed-phase chromatography. The end-capping minimizes peak tailing that can occur with basic compounds like piperazine derivatives.

  • Mobile Phase: A phosphate buffer is selected to control the pH effectively. Maintaining the pH below the pKa of the tertiary amine (~pH 4.0, estimated) ensures the analyte is in its protonated, more polar form, leading to predictable retention. Acetonitrile is a common, effective organic modifier.

  • Detection: The piperazine ring itself lacks a strong chromophore for high-sensitivity UV detection at wavelengths >220 nm.[6][7] However, detection at a lower wavelength, such as 210 nm, is often feasible for non-aromatic amines and carboxylic acids. This proposed method utilizes this approach. Should higher sensitivity be required, derivatization or alternative methods like LC-MS would be necessary.[8][9]

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic: 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm
Diluent Mobile Phase A

Part 2: The Validation Workflow: A Step-by-Step Guide

Method validation demonstrates that the analytical procedure is fit for its purpose.[2] The following sections detail the experimental protocols for each validation parameter as mandated by ICH Q2(R1).[1][4]

Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2 R1) cluster_conclusion Conclusion Start Method Development Complete RefStd Reference Standard & Placebo Preparation Start->RefStd SystemSuitability System Suitability RefStd->SystemSuitability Specificity Specificity (Forced Degradation) SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOQ & LOD Precision->LOQ Robustness Robustness LOQ->Robustness Validated Method Validated Robustness->Validated

Caption: The sequential workflow for HPLC method validation.

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.

Protocol:

  • Prepare a system suitability solution of 4-Methyl-1-piperazinepropionic acid Hydrochloride at the target concentration (e.g., 100 µg/mL).

  • Inject this solution five or six times consecutively.

  • Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Specificity (Stability-Indicating)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, or placebo components.[1][2] This is critically achieved through forced degradation studies.[10][11]

Protocol:

  • Prepare Samples: Expose solutions of the analyte (~100 µg/mL) to various stress conditions to induce degradation, aiming for 5-20% degradation.[12][13]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[13]

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[13]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[12][13]

    • Thermal: Solid drug substance at 105 °C for 48 hours.

    • Photolytic: Solution exposed to UV light (ICH Q1B) for 24 hours.

  • Analysis: Analyze unstressed and stressed samples. A placebo solution should also be injected to check for interference.

  • Evaluation: Assess the chromatograms for co-elution of degradant peaks with the main analyte peak. Peak purity analysis using a Diode Array Detector is essential.

Acceptance Criteria: The method is specific if the analyte peak is free from interference from any degradants or placebo components, as demonstrated by baseline resolution and a peak purity angle that is less than the purity threshold.

Linearity and Range

Purpose: To demonstrate a direct, proportional relationship between the concentration of the analyte and the detector response over a specified range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 3: Linearity Results (Illustrative Data)

Concentration (µg/mL)Mean Peak Area (n=3)
80801,500
90902,100
1001,001,500
1101,103,000
1201,202,400
Correlation Coefficient (r²) 0.9995

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.[1]

Protocol:

  • Prepare samples by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120%).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Table 4: Accuracy Results (Illustrative Data)

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%80.079.899.8%
100%100.0100.5100.5%
120%120.0119.499.5%
Mean Recovery 99.9%

Acceptance Criteria: The mean percent recovery should be within a justifiable range, typically 98.0% to 102.0%.[1]

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[12]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the RSD for the results at each level and for the combined data.

Table 5: Precision Results (Illustrative Data)

Precision LevelMean Assay Value (%)RSD (%)
Repeatability (Day 1, Analyst 1) 100.20.8%
Intermediate (Day 2, Analyst 2) 99.71.1%

Acceptance Criteria: The RSD should be ≤ 2.0%.[12]

Limit of Detection (LOD) & Limit of Quantification (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and verifying that the precision (RSD) is acceptable (e.g., ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ≥ 3:1

  • LOQ: S/N ≥ 10:1, with acceptable precision.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Prepare a system suitability solution.

  • Analyze the solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor).

Acceptance Criteria: The system suitability criteria must still be met under all varied conditions, demonstrating the method's reliability during routine use.

Part 3: Method Comparison: HPLC-UV vs. Alternative Techniques

While HPLC-UV is a workhorse in quality control labs, other techniques may be suitable depending on the analytical need.[6]

Caption: Comparison of analytical methods for the analyte.

Table 6: Comparison of Analytical Methodologies

TechniquePrincipleProsConsBest For
HPLC-UV Chromatographic separation with UV absorbance detection.Robust, reproducible, widely available, cost-effective.Moderate sensitivity; requires a chromophore.[6]Routine quality control, release testing, and stability studies.
LC-MS/MS Chromatographic separation with mass spectrometric detection.Extremely sensitive and selective; provides structural information.[14][15]Higher equipment cost and complexity; matrix effects can be an issue.Low-level impurity analysis, metabolite identification, bioanalysis.
GC-MS Gas chromatographic separation (requires derivatization for non-volatile analytes) with mass spectrometric detection.Excellent for volatile and semi-volatile impurities.Requires derivatization for this analyte, adding sample preparation complexity.[15]Analysis of residual solvents or specific volatile impurities.
Potentiometric Titration Titration of the basic nitrogen or acidic carboxyl group with a standard acid or base.Simple, inexpensive, highly accurate for pure substance assay (primary method).Non-specific (titrates all acids/bases); not suitable for low concentrations or complex mixtures.Purity assessment of the raw material or isolated intermediate.

Part 4: Conclusion and Recommendations

The Reverse-Phase HPLC method detailed in this guide provides a robust, specific, and reliable approach for the routine quantification of 4-Methyl-1-piperazinepropionic acid Hydrochloride. Its validation according to ICH Q2(R1) guidelines ensures that the data generated is accurate and suitable for regulatory scrutiny.[2][10] The method is particularly well-suited for quality control environments due to its balance of performance, cost, and accessibility.

For applications requiring ultra-high sensitivity, such as the detection of trace-level impurities or for bioanalytical studies, LC-MS/MS would be the superior choice.[14][15] For the simple purity assay of the bulk drug substance where interfering species are not present, potentiometric titration offers a cost-effective and highly accurate alternative. The choice of analytical technique should always be guided by the specific requirements of the analysis, balancing the need for sensitivity, specificity, and throughput with available resources.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct. Available from: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (2024, May 22). Onyx Scientific. Available from: [Link]

  • UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available from: [Link]

  • Spectrophotometric determination of piperazine and its salts in pharmaceuticals. PubMed. Available from: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available from: [Link]

  • Determination of the piperazine derivative drugs in commercial dosage... ResearchGate. Available from: [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. Available from: [Link]

  • Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]

  • 4-Methyl-1-piperazinecarboxylic acid. PubChem. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the LC-MS Validation of 4-Methyl-1-piperazinepropionic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth framework for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of 4-Methyl-1-piperazinepropionic acid Hydrochloride (4-MPPA-HCl). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist of protocols. It delves into the scientific rationale behind each validation parameter, grounding the experimental design in the principles of regulatory compliance and data integrity. We will objectively compare the performance of a highly specific and sensitive LC-MS/MS method against traditional HPLC-UV analysis, supported by illustrative experimental data. The methodologies described herein are aligned with the most current international regulatory standards, including the ICH Q2(R1) and M10 guidelines, ensuring the development of a robust, reliable, and defensible analytical method.

Introduction: The Analyte and the Imperative for Rigorous Validation

4-Methyl-1-piperazinepropionic acid Hydrochloride (CAS: 775349-40-1) is a piperazine derivative often utilized as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity and concentration of such building blocks are critical, as they directly impact the quality, safety, and efficacy of the final drug product. Therefore, a validated analytical method is not merely a regulatory requirement but the bedrock of reliable pharmaceutical development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification due to its superior sensitivity, selectivity, and wide dynamic range compared to conventional techniques like HPLC with UV detection.[2][3] However, the power of LC-MS/MS can only be harnessed through a meticulous validation process that demonstrates the method is fit for its intended purpose.[4][5]

This guide will walk through the complete validation of an LC-MS/MS method for 4-MPPA-HCl, framed by the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][6]

The Regulatory Landscape: Grounding Our Approach

Any analytical method validation intended for regulatory submission must adhere to a globally harmonized set of principles. Our approach is built upon the following foundational guidelines:

  • ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This guideline details the validation characteristics required for various analytical procedures.[4][5][7]

  • ICH M10 "Bioanalytical Method Validation and Study Sample Analysis" : While focused on bioanalysis, its principles on accuracy, precision, selectivity, and stability are the benchmark for modern LC-MS assays.[6][8][9]

These documents provide the framework for demonstrating that an analytical method is reliable, reproducible, and accurate for its intended use.

Method Development Strategy: A Logic-Driven Workflow

The development of a robust LC-MS method is a prerequisite for validation. The physicochemical properties of 4-MPPA-HCl—a polar molecule with a tertiary amine group—dictate our strategic choices.

  • Rationale for Chromatographic Choices: A reverse-phase C18 column is selected for its versatility. To ensure good peak shape and retention for this polar compound, a mobile phase consisting of an organic solvent (Acetonitrile) and an aqueous component with a low concentration of formic acid is used. The acid serves to protonate the piperazine nitrogen, improving retention and promoting efficient ionization.

  • Rationale for Mass Spectrometric Choices: The presence of the readily protonated nitrogen makes 4-MPPA-HCl an ideal candidate for positive-ion electrospray ionization (ESI+). A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used. This technique provides exceptional selectivity by monitoring a specific precursor ion-to-product ion transition, effectively filtering out background noise.[10]

The workflow for this process is outlined below.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_MS Mass Spectrometry cluster_LC Liquid Chromatography A Assess 4-MPPA-HCl Properties (Polarity, pKa) B Direct Infusion & Q1 Scan (Find Precursor Ion [M+H]+) A->B E Select Column (e.g., C18, HILIC) A->E C Product Ion Scan (Select Quantifier/Qualifier Ions) B->C D Optimize MS Parameters (CE, DP, IS Voltage) C->D G Develop Gradient (Ensure Peak Shape & Resolution) D->G Integrate & Test F Optimize Mobile Phase (Organic Solvent, pH, Additives) E->F F->G H H G->H Final Method

Caption: Workflow for LC-MS/MS Method Development.

The Validation Master Plan: Parameters, Protocols, and Performance

We will now detail the validation of the chosen method. For each parameter, we provide the scientific objective, a detailed protocol, and a comparative data table showing the superior performance of LC-MS/MS over a hypothetical HPLC-UV method.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] For LC-MS/MS, this means ensuring no interference at the specific MRM transition of the analyte.

  • Experimental Protocol:

    • Prepare a blank solvent (diluent) and a blank matrix sample (e.g., formulation excipients).

    • Prepare a sample spiked with 4-MPPA-HCl at the Lower Limit of Quantitation (LLOQ).

    • Prepare samples spiked with known potential impurities or degradation products.

    • Inject all samples and analyze the chromatograms. For LC-MS/MS, monitor the specific MRM transition for 4-MPPA-HCl. For HPLC-UV, monitor at the wavelength of maximum absorbance.

  • Acceptance Criteria: The response in the blank sample at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.[11]

Table 1: Comparison of Specificity

SampleHPLC-UV (Response at Analyte RT)LC-MS/MS (Response at Analyte MRM)Pass/Fail (LC-MS/MS)
Blank Solvent2500Pass
Blank Matrix1,500 (co-eluting peak)50Pass
LLOQ (1 ng/mL)10,00010,000N/A
Impurity A9,500 (co-eluting)0Pass
  • Scientist's Insight: The data clearly shows the limitation of HPLC-UV. A co-eluting matrix component or impurity can create a falsely elevated signal. The MRM-based LC-MS/MS method is highly specific, providing confidence that the measured signal corresponds only to 4-MPPA-HCl.

Linearity and Range
  • Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Experimental Protocol:

    • Prepare a series of at least six calibration standards by spiking a known amount of 4-MPPA-HCl reference standard into the diluent. A typical range might be 1 ng/mL to 1000 ng/mL.

    • Include a blank and a zero sample (blank with internal standard).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).

Table 2: Comparison of Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Range 100 ng/mL - 5000 ng/mL1 ng/mL - 1000 ng/mL
LLOQ 100 ng/mL1 ng/mL
0.9950.999
  • Scientist's Insight: LC-MS/MS provides a significantly lower LLOQ, making it suitable for trace-level impurity analysis or pharmacokinetic studies where concentrations can be very low.[2] The wider linear dynamic range is also a notable advantage.

Accuracy and Precision
  • Objective: To assess the closeness of agreement between the measured value and the true value (accuracy) and the degree of scatter between a series of measurements (precision).[6]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.

    • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days, by different analysts if possible.

    • Calculate the percent relative standard deviation (%RSD or %CV) for precision and the percent bias (%RE or %accuracy) for accuracy.

  • Acceptance Criteria: For both intra- and inter-day runs, the %RSD should not exceed 15%, and the mean accuracy should be within 85-115% (80-120% for LLOQ).[6]

Table 3: Comparison of Accuracy and Precision

QC LevelHPLC-UVLC-MS/MS
%RSD / %Bias %RSD / %Bias
LQC (150 ng/mL) 9.5% / -8.0%4.1% / -2.5%
MQC (750 ng/mL) 6.2% / -4.1%2.5% / +1.1%
HQC (4000 ng/mL) 4.5% / +2.3%1.8% / +0.5%
  • Scientist's Insight: The precision and accuracy of the LC-MS/MS method are demonstrably better, especially at lower concentrations. The use of a stable isotope-labeled internal standard, which co-elutes and experiences similar ionization effects, is a key reason for this enhanced performance, as it corrects for variability during sample preparation and injection.

Comprehensive Validation Workflow

The entire validation process can be visualized as a structured sequence of experiments, each building confidence in the method's performance.

ValidationWorkflow A Method Development & Optimization B System Suitability Test (SST) (Check system is ready) A->B C Specificity / Selectivity B->C D Linearity & Range C->D I Robustness C->I E Accuracy & Precision (Intra- & Inter-day) D->E F Sensitivity (LLOQ & LOD) D->F H Stability (Freeze-Thaw, Bench-Top, etc.) E->H E->I G Matrix Effect (for bioanalysis) F->G F->I G->I H->I J Validated Method (Ready for Routine Use) I->J

Caption: A comprehensive workflow for analytical method validation.

Detailed Experimental Protocols

Preparation of Stock and Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-MPPA-HCl reference standard and dissolve in a 10 mL volumetric flask with 50:50 Methanol:Water.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with the same diluent.

  • Calibration Standards (1 to 1000 ng/mL): Perform serial dilutions from the working stock solution to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • QC Samples (3, 300, 800 ng/mL): Prepare LQC, MQC, and HQC samples from a separate stock solution to ensure unbiased assessment of accuracy.

LC-MS/MS Operating Conditions
  • LC System: Standard UHPLC system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization: ESI, Positive Mode.

  • MRM Transition: To be determined experimentally (e.g., m/z 209.1 -> 113.1).

Conclusion

This guide has systematically detailed the validation of an LC-MS/MS method for 4-Methyl-1-piperazinepropionic acid Hydrochloride. By grounding our protocols in the authoritative principles of the ICH guidelines, we have established a scientifically sound and defensible method. The comparative data unequivocally demonstrates the superiority of LC-MS/MS over traditional HPLC-UV in terms of specificity, sensitivity, accuracy, and precision. The provided workflows and protocols serve as a robust template for scientists in the pharmaceutical industry, ensuring the generation of high-quality, reliable, and regulatory-compliant analytical data crucial for the advancement of drug development programs.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • Steen, D., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(1), 1-5. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • International Pharmaceutical Industry. A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • American Chemical Society. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]

  • PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. [Link]

  • PubMed. (2010). Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC. [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. [Link]

  • PubMed. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. [Link]

  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubMed. (2006). [Analysis of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester and its metabolites in rats by HPLC-ESI/ITMSn]. [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. [Link]

  • Frontiers. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. [Link]

Sources

A Head-to-Head Comparison: Benchmarking 4-Methyl-1-piperazinepropionic acid Hydrochloride Against Zwitterionic Buffer Standards

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of biological and pharmaceutical research, the meticulous control of pH is not merely a procedural formality; it is the bedrock of experimental reproducibility and the assurance of biologically relevant results. The selection of a buffering agent is, therefore, a critical decision that can profoundly impact experimental outcomes. While a suite of "Good's" zwitterionic buffers, such as HEPES, PIPES, and MES, have become mainstays in laboratories worldwide, the exploration of novel buffering compounds continues in the quest for improved stability, reduced interference, and broader applicability.

This guide introduces 4-Methyl-1-piperazinepropionic acid Hydrochloride, a piperazine derivative, as a candidate for biological buffering applications. As a Senior Application Scientist, this document provides a comprehensive, technically grounded comparison of this compound against established zwitterionic buffers. We will not only present comparative data but also delve into the causality behind the experimental design, ensuring a robust and self-validating framework for your evaluation.

Section 1: Understanding the Contenders: A Physicochemical Overview

Before embarking on a comparative analysis, it is imperative to understand the fundamental properties of the buffering agents . Zwitterionic buffers are favored in biological research for their pKa values, which are often near physiological pH, and their reduced tendency to interact with biological macromolecules.[1]

4-Methyl-1-piperazinepropionic acid Hydrochloride is a derivative of piperazine, a heterocyclic amine with two nitrogen atoms. Piperazine itself has two pKa values, approximately 5.35 and 9.73.[2][3] The introduction of a methyl group on one nitrogen and a propionic acid group on the other is expected to modulate these pKa values. The hydrochloride salt form suggests that one of the nitrogen atoms is protonated. A critical first step in evaluating this compound as a buffer is the experimental determination of its pKa, as this will define its effective buffering range.

Standard Zwitterionic Buffers are well-characterized compounds that provide a reliable baseline for comparison.[1]

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a widely used buffer in cell culture and other biological applications due to its pKa of approximately 7.5, making it an excellent choice for maintaining physiological pH.[4][5][6]

  • PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) possesses a pKa of about 6.8, rendering it suitable for work in the slightly acidic to neutral pH range.[7][8] It is also noted for its minimal binding of divalent cations.[7]

  • MES (2-(N-morpholino)ethanesulfonic acid) has a pKa of around 6.1, making it a valuable tool for experiments requiring a more acidic environment, such as certain enzyme assays and electrophoresis protocols.[2]

A summary of the key physicochemical properties of the standard buffers is presented below. The properties of 4-Methyl-1-piperazinepropionic acid Hydrochloride will be determined experimentally in the subsequent section.

BufferChemical StructureMolecular Weight ( g/mol )pKa (at 25°C)Effective Buffering Range
HEPES C8H18N2O4S238.30~7.5[5]6.8 - 8.2[4][5]
PIPES C8H18N2O6S2302.37~6.8[8]6.1 - 7.5[7][8]
MES C6H13NO4S195.24~6.1[2]5.5 - 6.7

Section 2: The Cornerstone of Buffering: Experimental pKa Determination

The pKa is the single most important characteristic of a buffer. It is the pH at which the protonated and deprotonated forms of the buffer are present in equal concentrations, and it dictates the pH range over which the buffer can effectively resist changes in pH. Given the lack of readily available experimental data for 4-Methyl-1-piperazinepropionic acid Hydrochloride, its pKa must be determined empirically.

Protocol 1: Potentiometric Titration for pKa Determination

This protocol outlines the standardized method for determining the pKa of a compound through potentiometric titration.[9]

Potentiometric titration allows for the precise measurement of pH as a function of the volume of a titrant (a strong base in this case) added. The pKa can be determined from the midpoint of the buffering region on the resulting titration curve, where the pH is equal to the pKa.[5]

  • Preparation of the Analyte Solution:

    • Accurately weigh a known amount of 4-Methyl-1-piperazinepropionic acid Hydrochloride to prepare a solution of a defined concentration (e.g., 0.1 M) in deionized water.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[9]

    • Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.

    • Use a burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection:

    • Record the initial pH of the analyte solution.

    • Add the NaOH solution in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the expected equivalence point(s).

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest).

    • The pKa is the pH at the half-equivalence point (i.e., the pH at which half the volume of NaOH required to reach the equivalence point has been added).[5]

Figure 2: Workflow for assessing temperature-dependent pH stability.
Experiment 2: Compatibility with Common Protein Quantification Assays

Protein quantification is a ubiquitous procedure in life sciences research. However, many buffering agents can interfere with common colorimetric protein assays, leading to inaccurate results. This experiment will evaluate the compatibility of 4-Methyl-1-piperazinepropionic acid Hydrochloride with the Bradford and Bicinchoninic Acid (BCA) protein assays.

The Bradford assay relies on the binding of Coomassie dye to proteins under acidic conditions, and strong buffers can interfere by altering the pH of the reagent. [4]The BCA assay involves the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline environment, and substances that can chelate or reduce copper ions can interfere. [7]By testing a range of buffer concentrations, we can determine the tolerance of these assays to our candidate buffer.

  • Preparation of Protein Standards and Buffer Solutions:

    • Prepare a stock solution of a standard protein (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL).

    • Prepare serial dilutions of 4-Methyl-1-piperazinepropionic acid Hydrochloride, HEPES, PIPES, and MES at various concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM).

    • Prepare a set of BSA standards in each buffer at each concentration.

  • Bradford Assay:

    • Perform the Bradford assay according to the manufacturer's instructions, using the BSA standards prepared in each buffer.

    • Measure the absorbance at 595 nm.

  • BCA Assay:

    • Perform the BCA assay according to the manufacturer's instructions, using the BSA standards prepared in each buffer.

    • Measure the absorbance at 562 nm.

  • Data Analysis:

    • Generate a standard curve (absorbance vs. protein concentration) for each buffer at each concentration for both assays.

    • Compare the linearity (R² value) and slope of the standard curves to a control curve prepared in deionized water.

    • Summarize the compatibility in a comparative table, noting the maximum compatible concentration for each buffer in each assay.

Assay_Compatibility_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Prepare BSA Stock Solution C Prepare BSA Standards in Each Buffer Concentration A->C B Prepare Serial Dilutions of Buffers B->C D Perform Bradford Assay C->D E Perform BCA Assay C->E F Generate Standard Curves D->F E->F G Compare Linearity (R²) and Slopes F->G H Determine Max Compatible Concentration G->H

Figure 3: Workflow for assessing buffer compatibility with protein assays.
Experiment 3: Influence on Enzyme Kinetics

Enzyme activity is highly dependent on pH, and the choice of buffer can significantly impact kinetic parameters. [5]This experiment will assess the effect of 4-Methyl-1-piperazinepropionic acid Hydrochloride on the activity of a model enzyme, such as lysozyme or a common commercially available enzyme, and compare it to the standard buffers.

Buffers can interact with enzymes or substrates, potentially inhibiting or activating the enzyme. By measuring the initial reaction rates at varying substrate concentrations in each buffer, we can determine if the candidate buffer adversely affects the enzyme's kinetic parameters (Km and Vmax).

  • Reagent Preparation:

    • Prepare solutions of the chosen enzyme and its substrate in each of the four buffers (4-Methyl-1-piperazinepropionic acid Hydrochloride, HEPES, PIPES, and MES) at a constant pH (the pKa of the candidate buffer) and concentration (e.g., 50 mM).

    • Prepare a range of substrate concentrations.

  • Enzyme Assay:

    • In a temperature-controlled spectrophotometer, initiate the reaction by adding the enzyme to the substrate solution.

    • Monitor the change in absorbance over time to determine the initial reaction rate (the linear portion of the curve).

    • Repeat the assay for each substrate concentration in each buffer.

  • Data Analysis:

    • Plot the initial reaction rate against the substrate concentration for each buffer.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity).

    • Compare the Km and Vmax values obtained in each buffer to assess any inhibitory or activating effects.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Enzyme and Substrate in Each Buffer C Measure Initial Reaction Rates at Varying Substrate Concentrations A->C B Prepare a Range of Substrate Concentrations B->C D Plot Michaelis-Menten Curves C->D E Determine Km and Vmax D->E F Compare Kinetic Parameters Across Buffers E->F

Figure 4: Workflow for evaluating buffer effects on enzyme kinetics.

Section 4: Data-Driven Conclusions and Recommendations

The experimental data generated from these protocols will provide a solid foundation for a comprehensive comparison of 4-Methyl-1-piperazinepropionic acid Hydrochloride with standard zwitterionic buffers. The results should be summarized in clear, comparative tables to facilitate interpretation.

Expected Data Summary Tables:

Table 1: Experimentally Determined pKa of 4-Methyl-1-piperazinepropionic acid Hydrochloride

Parameter Value
pKa1 Experimentally Determined Value
pKa2 (if applicable) Experimentally Determined Value

| Effective Buffering Range(s) | Calculated from pKa(s) |

Table 2: Temperature-Dependent pH Stability

Buffer pH at 4°C ΔpH (4°C vs 25°C) pH at 37°C ΔpH (37°C vs 25°C) pH at 50°C ΔpH (50°C vs 25°C)
4-Methyl-1-piperazinepropionic acid HCl
HEPES
PIPES

| MES | | | | | | |

Table 3: Compatibility with Protein Quantification Assays

Buffer Max Compatible Concentration (Bradford Assay) Max Compatible Concentration (BCA Assay)
4-Methyl-1-piperazinepropionic acid HCl
HEPES
PIPES

| MES | | |

Table 4: Influence on Enzyme Kinetics

Buffer Km Vmax
4-Methyl-1-piperazinepropionic acid HCl
HEPES
PIPES

| MES | | |

Based on these results, a concluding recommendation can be made regarding the suitability of 4-Methyl-1-piperazinepropionic acid Hydrochloride for various biological and pharmaceutical research applications. The discussion should highlight its strengths and weaknesses in comparison to the established standards, providing researchers with the necessary information to make an informed decision about its potential use in their specific experimental contexts.

References

  • MES Buffer: The Essential Role in Modern Biological Research. (2025, October 25). NINGBO INNO PHARMCHEM CO.,LTD.
  • PIPES. In Wikipedia.
  • HEPES Buffer. Advancion.
  • The Science Behind HEPES: Understanding its Properties and Functionality. Hopax Fine Chemicals.
  • HEPES: Key buffering agents and their storage conditions in biological experiments. (2024, September 12). Kelin.
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

  • PIPES Buffer. Boston BioProducts.
  • How to Deal with Interfering Agents in Protein Estimation Assays. (2015, June 10). G-Biosciences.
  • Bradford Assay Troubleshooting Guide Common Errors and Fixes. (2025, July 11). ZAGENO.
  • Piperazine. In Wikipedia.
  • How to Choose the Right Buffer for Enzyme Activity Tests. (2025, May 9). Patsnap Synapse.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem.
  • What is the best buffer system used for studying enzyme kinetics in pH range 7-8?. (2015, September 20). ResearchGate.
  • Good's buffers. In Wikipedia. Retrieved from [Link]

  • A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures. PMC. Retrieved from [Link]

  • Temperature Dependence of pH for Common Buffers. T E C H N IC A L R E F E R E N C E.
  • CABS buffer interference with protein quantification assays. Benchchem.
  • Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. (2024, August 2). Hopax Fine Chemicals.

Sources

Spectroscopic Comparison Guide: 4-Methyl-1-piperazinepropionic Acid Hydrochloride and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comparison guide to provide researchers and drug development professionals with an objective, data-driven framework for differentiating piperazine-based pharmacophores. 4-Methyl-1-piperazinepropionic acid hydrochloride (IUPAC: 3-(4-methylpiperazin-1-yl)propanoic acid) is a highly versatile building block in medicinal chemistry. Its piperazine ring enhances aqueous solubility and fine-tunes the pKa of drug candidates, while the propionic acid moiety serves as a robust handle for amide coupling.

However, during synthesis and scale-up, differentiating this core molecule from its structural analogs is critical for ensuring batch integrity. This guide explores the causality behind the spectroscopic shifts observed across three key analogs and establishes a self-validating analytical workflow.

Structural Analogs Selected for Comparison

To provide a comprehensive spectroscopic baseline, we will compare the core molecule against three logical structural variants:

  • Core Compound: 4-Methyl-1-piperazinepropionic acid hydrochloride.

  • Analog A (Des-methyl): 3-(Piperazin-1-yl)propanoic acid hydrochloride. This analog lacks the N-methyl group, leaving a secondary amine that alters hydrogen bonding and local electron density[1].

  • Analog B (Chain-shortened): 2-(4-Methylpiperazin-1-yl)acetic acid hydrochloride. The alkyl linker is reduced from two carbons to one, increasing the inductive pull of the carboxylic acid on the piperazine ring.

  • Analog C (N-Ethyl): 4-Ethyl-1-piperazinepropionic acid hydrochloride. The N-methyl group is substituted for an N-ethyl group, increasing lipophilicity and altering the steric bulk around the tertiary amine.

Spectroscopic Causality & Data Presentation

Understanding why a spectrum changes is more important than simply recording the shift. The electron-donating or withdrawing nature of the substituents directly influences the local magnetic environment (NMR), dipole moments (IR), and fragmentation pathways (MS).

Nuclear Magnetic Resonance (NMR)

In 1 H NMR, the N-methyl group of the core compound acts as a weak electron-donating group, appearing as a distinct singlet at ~2.85 ppm in D 2​ O. Because these compounds are analyzed as hydrochloride salts, the piperazine nitrogens are protonated, which deshields the adjacent ring protons, shifting them downfield (3.20–3.60 ppm). Shortening the propionic chain to an acetic acid chain (Analog B) collapses the two distinct ethylene triplets into a single methylene singlet due to the loss of vicinal proton-proton coupling.

Table 1: 1 H NMR Chemical Shift Comparison (in D 2​ O, 400 MHz)

CompoundN-Alkyl Protons ( 1 H)Piperazine Ring Protons ( 1 H)Linker Protons ( 1 H)
Core (4-Methyl) 2.85 ppm (s, 3H)3.20 - 3.60 ppm (m, 8H)2.65 (t, 2H), 3.05 (t, 2H)
Analog A (Des-methyl) None3.15 - 3.55 ppm (m, 8H)2.65 (t, 2H), 3.05 (t, 2H)
Analog B (Acetic acid) 2.85 ppm (s, 3H)3.25 - 3.65 ppm (m, 8H)3.45 (s, 2H)
Analog C (N-Ethyl) 1.25 (t, 3H), 3.15 (q, 2H)3.20 - 3.60 ppm (m, 8H)2.65 (t, 2H), 3.05 (t, 2H)
FTIR and LC-MS Dynamics

In FTIR, the presence of the hydrochloride salt broadens the N-H + stretching region (2500–3000 cm −1 ). The carboxylic acid C=O stretch remains relatively constant (~1720 cm −1 ), but Analog B exhibits a slight blue-shift (~1735 cm −1 ) because the protonated piperazine nitrogen is closer to the carbonyl, exerting a stronger inductive electron-withdrawing effect that strengthens the C=O bond. In LC-MS (ESI+), the basic piperazine nitrogens are easily protonated, yielding a strong[M+H] + base peak.

Table 2: FTIR and LC-MS Key Spectral Features

CompoundIR: N-H/O-H Stretch (cm −1 )IR: C=O Stretch (cm −1 )MS: [M+H] + (m/z)Key MS/MS Fragments
Core (4-Methyl) 2500-3000 (broad)~1720173.1155.1 (-H 2​ O), 128.1
Analog A (Des-methyl) 2500-3300 (broad)~1720159.1141.1 (-H 2​ O), 114.1
Analog B (Acetic acid) 2500-3000 (broad)~1735159.1141.1 (-H 2​ O), 113.1
Analog C (N-Ethyl) 2500-3000 (broad)~1720187.1169.1 (-H 2​ O), 142.1

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes a built-in validation checkpoint to confirm that the experimental conditions are optimal before proceeding.

Protocol 1: NMR Spectroscopic Characterization
  • Sample Preparation: Dissolve 10 mg of the hydrochloride salt in 0.6 mL of Deuterium Oxide (D 2​ O).

    • Validation Checkpoint: Complete dissolution within 60 seconds indicates appropriate salt formation. Any persistent cloudiness suggests free-base contamination or incomplete salt formation, requiring re-acidification.

  • Acquisition: Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay 2s) and 13 C NMR (256 scans).

    • Validation Checkpoint: Check the residual HDO peak. It must appear at exactly 4.79 ppm at 25°C. If it shifts, the sample pH is off, which will systematically skew the piperazine proton shifts.

  • 2D Correlation: Perform COSY and HSQC experiments.

    • Causality: 2D NMR is mandatory here to unambiguously differentiate the piperazine ring protons from the propionic linker protons, which often overlap in the 3.0–3.6 ppm region.

Protocol 2: ATR-FTIR Analysis
  • Background Calibration: Clean the diamond ATR crystal with isopropanol and run a background scan.

    • Validation Checkpoint: The background spectrum must show no peaks >0.01 absorbance units. A flat baseline ensures no cross-contamination from previous lipophilic samples.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the crystal and apply consistent pressure using the anvil.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm −1 at 4 cm −1 resolution.

    • Validation Checkpoint: The C=O stretch at ~1720 cm −1 must be sharp and distinct. A split or shouldered carbonyl peak indicates a polymorphic mixture or a partial transition between the salt and free-base forms.

Protocol 3: LC-MS/MS (ESI+)
  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid is critical; it ensures the piperazine nitrogens remain fully protonated in the droplet phase, maximizing ionization efficiency.

  • Injection & Flow: Inject 2 µL into the LC-MS system using an isocratic flow (0.3 mL/min) over a C18 column.

  • Ionization: Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV.

    • Validation Checkpoint: Look for the sodium adduct [M+Na] + at +22 m/z relative to your base peak. The presence of this adduct mathematically validates the assignment of the[M+H] + molecular ion.

Visualizations

Workflow Sample Sample Prep (D2O/KBr/MeOH) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FTIR Spectroscopy (ATR/KBr) Sample->IR MS LC-MS/MS (ESI+) Sample->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Workflow for the comprehensive spectroscopic characterization of piperazinepropionic acid analogs.

Relationships Core 4-Methyl-1-piperazinepropionic acid Mod1 Des-methylation (N-H) Core->Mod1 Mod2 Chain Shortening (Acetic acid) Core->Mod2 Mod3 N-Alkylation (N-Ethyl) Core->Mod3 Spec1 NMR: Loss of 2.8 ppm (s) MS: [M+H]+ 159.1 Mod1->Spec1 Spec2 NMR: 3.4 ppm (s) replaces triplets MS: [M+H]+ 159.1 Mod2->Spec2 Spec3 NMR: 1.2 (t), 3.1 (q) ppm MS: [M+H]+ 187.1 Mod3->Spec3

Logical relationship between structural modifications and their primary spectroscopic impacts.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1395380, 3-(4-Methylpiperazin-1-yl)propanoic acid. Retrieved March 18, 2026, from[Link][1]

Sources

Safety Operating Guide

4-Methyl-1-piperazinepropionic acid Hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Protocol: Safe Handling and Disposal of 4-Methyl-1-piperazinepropionic Acid Hydrochloride

As a Senior Application Scientist, I frequently consult with drug development professionals on managing the lifecycle of active pharmaceutical ingredients (APIs) and their intermediates. 4-Methyl-1-piperazinepropionic acid hydrochloride (CAS: 775349-40-1) is a critical building block in synthesizing piperazine-containing therapeutics. However, its zwitterionic potential and hydrochloride salt form present specific logistical and safety challenges during disposal.

This guide provides a self-validating, step-by-step operational plan for the safe handling, neutralization, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Hazard Causality

Before designing a disposal workflow, we must understand the molecular behavior of the chemical to accurately predict its reactivity during waste consolidation.

Table 1: Chemical and Physical Properties

PropertyValueOperational Implication
Chemical Name 4-Methyl-1-piperazinepropionic acid HydrochlorideContains nitrogen heteroatoms requiring specific thermal destruction.
CAS Number 775349-40-1Unique identifier for waste manifests.
Molecular Formula C8H17ClN2O2C, H, N, O, Cl composition dictates combustion byproducts (NOx, HCl).
Molecular Weight 208.69 g/mol Used to calculate molarity for neutralization.
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires wet-cleanup for spills.
Solubility Highly Water-SolubleDissociates into an acidic solution, requiring pH adjustment.

Mechanistic Causality for Hazards: Because this compound is a hydrochloride (HCl) salt of an amino acid derivative, it readily dissociates in water to form an acidic solution. If the concentration is high, the pH can drop below 2.0, classifying it as a corrosive hazardous waste. Furthermore, the piperazine ring contains secondary and tertiary amines. If mixed with strong bases inappropriately during disposal, the free piperazine base can be liberated. The free base is significantly more volatile and acts as a severe respiratory and mucous membrane irritant. Therefore, controlled, mild neutralization is the cornerstone of its aqueous disposal protocol.

Regulatory Classification

Under U.S. EPA guidelines, this specific chemical is not explicitly P-listed (acute hazardous) or U-listed (toxic hazardous). However, depending on its concentration in aqueous waste, it may exhibit the characteristic of corrosivity (EPA Hazardous Waste Code D002) if the pH is ≤ 2.0 . Furthermore, academic and research laboratories must manage this under the EPA's Subpart K regulations for laboratory waste, ensuring removal every 12 months and requiring that waste determinations be made by trained professionals rather than students .

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste & Contaminated Consumables

Solid waste includes expired powders, contaminated weigh boats, spatulas, and PPE.

  • Segregation: Collect all solid waste contaminated with 4-Methyl-1-piperazinepropionic acid hydrochloride in a designated, chemically compatible polyethylene bag. Crucial: Do not mix with oxidizing agents.

  • Containment: Double-bag the waste to prevent puncture leaks. Seal with a highly visible, tamper-evident hazardous waste label detailing the chemical name, CAS number, and accumulation start date.

  • Disposal Route: Route to a licensed hazardous waste facility for high-temperature incineration.

    • Causality: Incineration is required because the molecule contains nitrogen heteroatoms. High-temperature combustion (>1000°C) ensures complete thermal destruction into CO 2​ , H 2​ O, and N 2​ , preventing the formation of toxic nitrogen oxides (NOx). Simultaneously, the facility's alkaline scrubbers neutralize the liberated HCl gas.

Protocol B: Aqueous Waste Neutralization & Disposal

Aqueous streams generated from HPLC runs or synthetic wash steps must be neutralized before combination with general organic/aqueous waste streams.

  • Preparation: Work inside a certified chemical fume hood. Wear splash goggles, nitrile gloves, and a lab coat.

  • Controlled Neutralization: Slowly add a weak base, such as 1M Sodium Bicarbonate (NaHCO 3​ ), to the aqueous waste while stirring continuously.

    • Causality: We use NaHCO 3​ instead of strong bases like NaOH to prevent localized exothermic spikes and to prevent overshooting the pH, which could liberate the volatile free piperazine base.

  • Validation: Monitor the reaction for CO 2​ gas evolution. Once bubbling ceases, use pH indicator strips or a calibrated pH meter to confirm the solution has reached a pH of 6.0 to 8.0. This self-validating step ensures the waste no longer meets the D002 corrosivity characteristic.

  • Transfer: Once neutralized, transfer the solution to the designated "Aqueous Non-Halogenated Waste" carboy.

  • Documentation: Log the addition on the waste carboy manifest to maintain a continuous chain of custody.

Protocol C: Spill Cleanup Procedure
  • Isolate: Restrict access to the spill area.

  • Dry Spills: Gently sweep up the powder using a static-free brush and dustpan. Avoid dry sweeping that generates dust. Place into a solid waste container (Follow Protocol A).

  • Wet Spills: Cover the liquid with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Decontamination: Wash the spill area with copious amounts of water and a mild detergent, collecting the wash water for Protocol B neutralization and disposal.

Disposal Workflow Visualization

To ensure standard operating procedures (SOPs) are easily followed by laboratory personnel, the decision logic for the disposal of this compound is mapped below.

DisposalWorkflow Start Waste Generation: 4-Methyl-1-piperazinepropionic acid HCl State Determine Physical State of the Waste Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Solid Phase Liquid Aqueous Waste (HPLC effluent, washings) State->Liquid Liquid Phase Pack Double-bag in compatible polyethylene bags Solid->Pack Neutralize Neutralize to pH 6-8 using 1M NaHCO3 Liquid->Neutralize Check pH Incinerate Licensed High-Temp Incineration Facility Pack->Incinerate AqueousWaste Transfer to Aqueous Hazardous Waste Stream Neutralize->AqueousWaste Verify pH 6-8

Decision logic for the segregation and disposal of 4-Methyl-1-piperazinepropionic acid HCl waste.

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-piperazinepropionic acid Hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-piperazinepropionic acid Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。